molecular formula C₃₅H₂₉D₆ClNNaO₃S B1150699 Montelukast-d6 Sodium Salt

Montelukast-d6 Sodium Salt

Cat. No.: B1150699
M. Wt: 614.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Montelukast-d6 Sodium Salt, also known as Montelukast-d6 Sodium Salt, is a useful research compound. Its molecular formula is C₃₅H₂₉D₆ClNNaO₃S and its molecular weight is 614.2. The purity is usually 95%.
BenchChem offers high-quality Montelukast-d6 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast-d6 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃₅H₂₉D₆ClNNaO₃S

Molecular Weight

614.2

Synonyms

1-[1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl-d6)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid Sodium Salt;  MK-476-d6;  Singulair; 

Origin of Product

United States

Foundational & Exploratory

Montelukast-d6 sodium salt chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Physicochemical Properties, and Bioanalytical Applications

Executive Summary

Montelukast-d6 sodium salt is the stable isotope-labeled analog of Montelukast, a potent cysteinyl leukotriene receptor antagonist (LTRA). Enriched with six deuterium atoms at the dimethyl moiety of the tertiary alcohol side chain, this compound serves as the gold-standard Internal Standard (IS) for the quantification of Montelukast in biological matrices via LC-MS/MS. Its physicochemical behavior mirrors the non-deuterated analyte while providing distinct mass spectral resolution, thereby compensating for matrix effects, extraction variability, and ionization suppression.

Chemical Identity & Structural Elucidation[1][2]

Montelukast-d6 sodium salt is chemically distinct due to the incorporation of deuterium (


H) at the gem-dimethyl positions. This isotopic labeling results in a mass shift of +6 Da relative to the unlabeled drug, shifting the precursor ion from m/z 586 (unlabeled) to m/z 592 (d6-labeled) in positive ESI mode.
Table 1: Chemical Specifications
PropertyDetail
Chemical Name Sodium 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl-d6)phenyl]propyl]thio]methyl]cyclopropaneacetate
CAS Number 2673270-26-1 (Specific to d6-Na salt)
Molecular Formula C

H

D

ClNO

S[1][2][3][4][5][6][7][8][9][10][11][12] · Na
Molecular Weight 614.23 g/mol (Salt); 592.22 g/mol (Free Acid)
Isotopic Purity Typically ≥ 99% deuterated forms (d

-d

)
Appearance Pale yellow to off-white hygroscopic solid
Structural Visualization

The following diagram illustrates the core structure and the specific location of the deuterium labels.

Montelukast_Structure Quinoline 7-Chloroquinoline Scaffold Linker Styryl & Propyl Linker Chain Quinoline->Linker (E)-Alkene Thio Thioether Bridge Linker->Thio Label Tertiary Alcohol C(CD3)2OH (Deuterium Site) Linker->Label Phenyl Attachment Cyclo Cyclopropane Acetic Acid (Na+) Thio->Cyclo

Figure 1: Structural segmentation highlighting the C(CD


)

OH moiety where the six deuterium atoms are incorporated.
Synthesis & Quality Control

The synthesis of Montelukast-d6 typically follows a Grignard reaction pathway similar to the commercial production of Montelukast, but substitutes the methylating agent with a deuterated equivalent.

Synthetic Pathway Logic
  • Precursor Preparation: A methyl ester intermediate (e.g., Methyl 2-[3-[3-[2-(7-chloroquinolin-2-yl)vinyl]phenyl]-3-hydroxypropyl]benzoate) is prepared.[6]

  • Deuterated Grignard Addition: The critical step involves the addition of Methyl-d3 Magnesium Iodide (CD

    
    MgI)  or Bromide. This reagent attacks the ester carbonyl twice to form the tertiary alcohol with two -CD
    
    
    
    groups.
  • Hydrolysis & Salt Formation: The cyclopropane ester tail is hydrolyzed to the free acid and subsequently converted to the sodium salt using NaOH.

Quality Control Checkpoints:

  • NMR (

    
    H & 
    
    
    
    C):
    Confirms the absence of methyl protons at the tertiary alcohol site.
  • HRMS: Verifies the isotopic distribution (d0 contribution should be <0.5% to prevent interference with the analyte).

Physicochemical Profile & Stability

Understanding the physical limitations of Montelukast-d6 is critical for accurate bioanalysis. The molecule shares the inherent instability of the parent compound.

Table 2: Physicochemical Properties
ParameterDescription & Causality
Solubility High: Methanol, Ethanol, DMSO, Water (due to sodium salt).Low: Acetonitrile (practically insoluble as a salt).
Hygroscopicity Highly hygroscopic. Must be weighed in a controlled humidity environment or manipulated quickly.
pKa ~2.7 (Acid) and ~5.8 (Amine). It is amphiphilic.
LogP ~8.79 (Highly lipophilic free acid). Requires high organic content for elution in LC.
Stability Warning: Photo-Degradation

Montelukast is notoriously light-sensitive . Exposure to UV or ambient light causes a rapid geometric isomerization from the active (E)-isomer to the inactive (cis)-isomer.[7]

  • Mechanism: Photo-excitation of the styryl double bond.

  • Degradant: cis-Montelukast-d6.

  • Mitigation: All extraction steps must be performed under amber light (sodium vapor lamps) or in opaque vessels.

Bioanalytical Application: LC-MS/MS Protocol

Montelukast-d6 is the preferred Internal Standard because it co-elutes with Montelukast, experiencing the exact same ionization suppression/enhancement from plasma phospholipids.

Experimental Workflow

The following protocol outlines a robust method for quantifying Montelukast in human plasma using Montelukast-d6.

Methodology:

  • Sample Prep: Protein Precipitation (PPT) is preferred over SPE for throughput, provided a high-efficiency column is used.

  • Extraction: 100 µL Plasma + 10 µL IS (Montelukast-d6) + 300 µL Acetonitrile (precipitating agent).

  • Separation: Reverse-phase chromatography on a C18 column.

  • Detection: Triple Quadrupole MS in MRM mode (ESI+).

LCMS_Workflow Sample Plasma Sample (100 µL) IS_Add Add IS: Montelukast-d6 (10 µL) Sample->IS_Add Precip Protein Precipitation Add 300 µL ACN Vortex 1 min IS_Add->Precip Centrifuge Centrifuge 10,000 rpm, 10 min Precip->Centrifuge Supernatant Inject Supernatant (5-10 µL) Centrifuge->Supernatant LC LC Separation C18 Column Mobile Phase: ACN/Formate Buffer Supernatant->LC MS MS/MS Detection ESI Positive MRM Mode LC->MS

Figure 2: Step-by-step bioanalytical workflow ensuring isotopic dilution integrity.

Mass Spectrometry Parameters
  • Ionization: ESI Positive.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 4.[9][11]0) (80:20 v/v).[9][11] Acidic pH stabilizes the molecule.

  • Flow Rate: 0.8 mL/min.[9][11]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Montelukast 586.2 [M+H]

568.2 (Loss of H

O)
~25
Montelukast-d6 592.3 [M+H]

574.2 (Loss of H

O)
~25

Note: The mass shift of +6 is retained in the product ion, confirming the stability of the deuterated dimethyl moiety during fragmentation.

Handling and Storage Protocols

To maintain the integrity of the reference standard, strict adherence to the following protocols is required:

  • Storage: Store solid at -20°C . Long-term storage at room temperature leads to degradation.

  • Reconstitution: Dissolve in Methanol or DMSO. Avoid leaving in solution for extended periods (>24 hours) unless refrigerated and protected from light.

  • Light Protection: Use amber glassware for all stock solutions and autosampler vials. If amber vials are unavailable, wrap clear vials in aluminum foil.

References
  • Alsarra, I. A., et al. (2005). Stability-indicating high-performance liquid chromatographic determination of montelukast sodium in bulk drug and pharmaceutical dosage forms.
  • Katteboina, S., et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. American Journal of PharmTech Research. Retrieved from [Link]

  • PubChem. (n.d.). Montelukast Sodium Salt D6.[11] National Library of Medicine. Retrieved from [Link]

Sources

Molecular weight of Montelukast-d6 sodium vs native Montelukast

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Bioanalytical Application of Montelukast-d6 Sodium Versus Native Montelukast

Abstract

This technical guide provides a detailed comparative analysis of native Montelukast sodium and its deuterated isotopologue, Montelukast-d6 sodium. The primary focus is on the fundamental differences in their molecular weights and the profound implications of this mass variance for quantitative bioanalysis. As a Senior Application Scientist, this paper synthesizes core chemical principles with practical, field-proven insights into the use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. We will explore the structural basis for the mass difference, present a detailed experimental protocol for the quantification of Montelukast in a biological matrix, and provide visual diagrams to elucidate key concepts and workflows, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Isotopic Labeling

Montelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor.[1] It is widely prescribed for the maintenance treatment of asthma and to relieve symptoms of allergic rhinitis. Accurate quantification of Montelukast in biological matrices such as plasma or serum is critical during drug development for pharmacokinetic/pharmacodynamic (PK/PD) modeling and in clinical settings for therapeutic drug monitoring.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and specificity. The reliability of LC-MS/MS quantification, however, is contingent upon the ability to correct for variability inherent in the analytical process, including sample loss during extraction, matrix-induced ion suppression or enhancement, and fluctuations in instrument response.[2][3] The most robust method for achieving this correction is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5]

Montelukast-d6 sodium is the deuterated analog of Montelukast sodium, designed specifically for this purpose. By replacing six hydrogen atoms with their heavier stable isotope, deuterium, a molecule is created that is chemically identical to the native analyte but physically distinguishable by the mass spectrometer. This guide delves into the core of this analytical strategy, beginning with the fundamental property that makes it possible: the difference in molecular weight.

Molecular Structure and the Origin of the Mass Difference

The key distinction between Montelukast and Montelukast-d6 lies in the isotopic composition of the two methyl groups on the tertiary alcohol moiety of the molecule. In Montelukast-d6, the six hydrogen atoms (protium, ¹H) of these geminal methyl groups are replaced with deuterium (²H).

Deuterium is a stable isotope of hydrogen that contains one proton and one neutron in its nucleus, whereas protium contains only a proton. This additional neutron nearly doubles the mass of the atom. The strategic placement of these labels on the molecule is critical; they are positioned in a non-exchangeable location, ensuring that the deuterium atoms are not lost during sample preparation or analysis.

Below is a visual representation of the structural difference.

G cluster_0 Native Montelukast cluster_1 Montelukast-d6 a ...-C(CH₃)₂OH b ...-C(CD₃)₂OH a->b 6x ¹H → ²H Substitution

Caption: Structural difference at the tertiary alcohol moiety.

Comparative Molecular Weight Analysis

The substitution of six protium atoms with six deuterium atoms results in a predictable and significant increase in the molecular weight of the molecule. This mass shift is the cornerstone of its utility as an internal standard. The table below summarizes the key quantitative data for both the native and deuterated sodium salt forms of the compound.

PropertyNative Montelukast SodiumMontelukast-d6 SodiumData Source(s)
Chemical Formula C₃₅H₃₅ClNO₃SNaC₃₅H₂₉D₆ClNO₃SNa[6][7][8][9]
Average Molecular Weight ~608.2 g/mol ~614.2 g/mol [10][11][12][8][13][14]
Monoisotopic Mass 607.1924 Da613.2301 Da[10][13]

The average molecular weight increases by approximately 6 g/mol , directly corresponding to the mass added by the six deuterium atoms relative to the six hydrogen atoms they replace. This +6 Da shift in the monoisotopic mass is easily resolved by modern mass spectrometers, allowing for the simultaneous detection of both the analyte and the internal standard without mutual interference.

The Role of Montelukast-d6 in Quantitative LC-MS/MS

The efficacy of Montelukast-d6 as an internal standard stems from the fact that it behaves almost identically to native Montelukast throughout the entire analytical workflow, except for its mass.

Causality Behind its Effectiveness:

  • Co-elution in Liquid Chromatography: Since the substitution of hydrogen with deuterium results in a negligible change to the molecule's polarity and chemical properties, Montelukast-d6 co-elutes with native Montelukast from the LC column. This ensures that both compounds enter the mass spectrometer's ion source at the same time and are therefore subjected to the exact same matrix effects and ionization conditions.[2]

  • Correction for Sample Preparation Variability: A known, fixed amount of Montelukast-d6 is spiked into every sample (calibrators, quality controls, and unknowns) at the very beginning of the sample preparation process. Any loss of analyte during subsequent extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard.

  • Compensation for Matrix Effects: Biological matrices like plasma are complex and can contain endogenous substances that interfere with the ionization of the target analyte (a phenomenon known as ion suppression or enhancement). Because the deuterated standard co-elutes and has the same ionization efficiency, it experiences the same degree of suppression or enhancement as the native drug.[4]

By measuring the peak area ratio of the analyte to the internal standard, all these sources of variability are normalized. This ratio is then used to construct a calibration curve and accurately determine the concentration of Montelukast in unknown samples.

Experimental Protocol: Quantification of Montelukast in Human Plasma

This section describes a self-validating, authoritative protocol for the quantification of Montelukast in human plasma using Montelukast-d6 as an internal standard.

Methodology Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (Calibrator, QC, or Unknown) spike_is Spike with Montelukast-d6 (Internal Standard) plasma->spike_is ppt Protein Precipitation (e.g., with Acetonitrile) spike_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject onto LC-MS/MS System reconstitute->inject lc Chromatographic Separation (Co-elution) inject->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms data Generate Peak Areas for Analyte & IS ms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Plot Ratio vs. Concentration for Calibration Curve ratio->curve calc Calculate Unknown Concentration via Regression curve->calc

Caption: LC-MS/MS quantification workflow.

Step-by-Step Protocol:

  • Preparation of Standards and Internal Standard Working Solution:

    • Prepare primary stock solutions of Montelukast sodium and Montelukast-d6 sodium in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Create a series of working standard solutions of Montelukast by serially diluting the stock solution. These will be used to prepare the calibration curve.

    • Prepare an internal standard (IS) working solution of Montelukast-d6 at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of blank plasma, calibration standards, quality control (QC) samples, and unknown study samples into microcentrifuge tubes.

    • Internal Standard Addition: Add 10 µL of the Montelukast-d6 IS working solution to every tube (except for "double blank" samples used to check for matrix interference). This ensures a constant concentration of IS across all samples.

    • Vortex mix for 10 seconds.

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Conditions (Typical):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient to ensure separation from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions (Typical):

      • Ionization Mode: Electrospray Ionization Positive (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Montelukast: Q1: 586.2 m/z → Q3: 568.2 m/z (Precursor → Product Ion)

        • Montelukast-d6: Q1: 592.2 m/z → Q3: 574.2 m/z (Precursor → Product Ion) (Note: The precursor ions correspond to the protonated free acid form, [M+H]⁺. The mass difference of +6 Da is maintained in the precursor and fragment ions.)

  • Data Processing and Quantification:

    • Integrate the peak areas for both the Montelukast and Montelukast-d6 MRM transitions.

    • For each calibrator, calculate the peak area ratio (Montelukast Area / Montelukast-d6 Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. Apply a linear regression with appropriate weighting (e.g., 1/x²).

    • Determine the concentration of Montelukast in the QC and unknown samples by back-calculating from their measured peak area ratios using the regression equation of the calibration curve.

Conclusion

The molecular weight difference between native Montelukast sodium (≈608.2 g/mol ) and Montelukast-d6 sodium (≈614.2 g/mol ) is a direct and deliberate consequence of isotopic labeling.[6][8][12][13] This mass shift of approximately 6 Da, while having a negligible effect on the compound's chemical behavior, is the critical feature that allows it to serve as a superior internal standard in LC-MS/MS bioanalysis. By co-eluting with the native drug and experiencing identical analytical variabilities, Montelukast-d6 provides a reliable basis for normalization, ensuring the generation of accurate, precise, and reproducible quantitative data.[2][5] This methodology represents a cornerstone of modern analytical science, underpinning the integrity of pharmacokinetic and clinical data in the development and monitoring of therapeutic agents like Montelukast.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23663996, Montelukast Sodium.[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45039959, Montelukast-d6 Sodium Salt.[Link]

  • Wikipedia. Montelukast.[Link]

  • precisionFDA. MONTELUKAST.[Link]

  • South American Journal of Clinical Research (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.[Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

  • U.S. Food and Drug Administration. Singulair (Montelukast Sodium) Label.[Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.[Link]

  • PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites.[Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis.[Link]

Sources

Technical Guide: Solubility and Handling of Montelukast-d6 Sodium in Methanol and Water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Montelukast-d6 sodium (the deuterated analog of Montelukast) serves as the critical Internal Standard (IS) for the bioanalytical quantification of Montelukast in human plasma and pharmaceutical formulations. Its reliability in LC-MS/MS assays hinges entirely on correct solvation and stability management.

This guide addresses a frequent failure point in bioanalysis: the assumption that "soluble in water" implies "stable in water." While Montelukast-d6 sodium is technically soluble in water, it is chemically unstable in pure aqueous environments due to hydrolysis and photosensitivity. Methanol is the required solvent for primary stock preparation to ensure long-term stability and precise concentration.

Physicochemical Profile & Solubility Data

Montelukast sodium is an amphiphilic salt comprising a lipophilic quinoline/cyclopropane tail and a hydrophilic sodium carboxylate head. This structure dictates its differential solubility behavior.

Quantitative Solubility Table
Solvent SystemSolubility Limit (Approx.)Suitability for StockSuitability for WorkingMechanistic Insight
Methanol (100%) ~30 mg/mLHigh N/ASolvates both the lipophilic tail and ionic head; prevents hydrolysis.
Ethanol (100%) ~30 mg/mLHighN/AAlternative to methanol; slightly higher viscosity.
Water (Pure) ~10 mg/mLCritical Risk LowHigh solubility due to ionization, but rapid degradation (hydrolysis/photolysis) occurs.
Water/Methanol (50:50) >10 mg/mLLowHigh Balances solubility with chromatographic compatibility.
Acetonitrile Insoluble / PoorNoNoPoor solvation of the sodium salt form; causes precipitation.

Critical Note: While water solubility is cited at 10 mg/mL, never prepare primary stocks in pure water. The compound is hygroscopic and unstable in acidic or unbuffered aqueous solutions.

The Solubility Mechanism
  • In Methanol: The organic tail (quinoline moiety) interacts favorably with the methyl group of the solvent, while the hydroxyl group of methanol stabilizes the sodium ion. This creates a thermodynamically stable shell that protects the molecule from aggregation.

  • In Water: The sodium salt dissociates rapidly (

    
    ). While the charged head group pulls the molecule into solution, the large hydrophobic tail creates a high surface tension interface, leading to micelle formation or adsorption to container walls (glass/plastic) at low concentrations.
    

Experimental Protocol: Preparation & Validation

This protocol is designed to be self-validating . If the validation step fails, the solution must be discarded.

Workflow Diagram (Stock Preparation)

StockPrep RawMaterial Montelukast-d6 Na (Solid, Pale Yellow) Weighing Weigh ~1 mg (Amber Vial) RawMaterial->Weighing Solvation Add Methanol (1 mg/mL) Weighing->Solvation Prevent Light Dissolution Vortex (30s) & Sonicate (2 min) Solvation->Dissolution Validation Visual Check: Clear/No Particulates? Dissolution->Validation Validation->Dissolution Fail (Repeat Sonication) Storage Store @ -20°C (Amber Glass) Validation->Storage Pass

Figure 1: Validated workflow for the preparation of Montelukast-d6 Sodium primary stock solution.

Step-by-Step Methodology

Reagents:

  • Montelukast-d6 Sodium (Isotopic purity ≥ 99%)[1]

  • Methanol (LC-MS Grade)

  • Amber Borosilicate Glass Vials (Silanized preferred to prevent adsorption)

Procedure:

  • Environmental Control: Perform all weighing and handling under yellow light or low-light conditions. Montelukast is highly photosensitive and undergoes cis-trans isomerization upon UV exposure.

  • Primary Stock (1.0 mg/mL):

    • Accurately weigh 1.0 mg of Montelukast-d6 sodium into a 2 mL amber vial.

    • Add 1.0 mL of 100% Methanol .

    • Causality: Methanol is selected over water to prevent hydrolytic degradation and ensure the lipophilic regions are fully solvated.

    • Vortex for 30 seconds. Sonicate for 2 minutes at ambient temperature.

  • Self-Validation Step:

    • Hold the vial against a white background (for color check) and a black background (for particulate check).

    • Pass: Solution is clear, colorless to pale yellow, with no suspended particles.

    • Fail: If cloudy, sonicate for an additional 2 minutes. If still cloudy, the solvent may be wet (absorbed water) or the salt has degraded.

  • Working Standard (e.g., 1.0 µg/mL):

    • Dilute the Primary Stock using 50:50 Methanol:Water .

    • Why: Diluting directly into 100% water can cause "crash out" (micro-precipitation) of the lipophilic tail. The 50% organic content maintains solubility while preparing the analyte for the mobile phase.

Stability & Handling Directives

Photostability (The Isomerization Risk)

Montelukast contains a styrene moiety susceptible to light-induced isomerization (trans-isomer


 cis-isomer).
  • Impact: The cis-isomer has a different retention time and biological activity.

  • Mitigation: Use amber glassware exclusively. Wrap clear vessels in aluminum foil if amber is unavailable.

Hygroscopicity

The sodium salt is hygroscopic.[2] Absorption of atmospheric moisture alters the effective molecular weight, leading to weighing errors.

  • Protocol: Equilibrate the vial to room temperature before opening to prevent condensation. Store the solid with desiccant packs.

Adsorption (The "Disappearing" Standard)

At low concentrations (<100 ng/mL) in aqueous buffers, Montelukast-d6 binds to plastic surfaces (polypropylene tubes).

  • Solution: Maintain at least 20-30% organic solvent (Methanol or Acetonitrile) in all working solutions to prevent adsorption.

Mechanistic Pathway: Solvation vs. Degradation

SolvationMech cluster_MeOH Pathway A: Methanol (Recommended) cluster_Water Pathway B: Pure Water (Risk) Solid Montelukast-d6 Na (Solid Lattice) Solvated Stable Solvated Complex (Tail + Head Stabilized) Solid->Solvated + MeOH Dissociated Dissociated Ions (R-COO- + Na+) Solid->Dissociated + H2O Stable Long-Term Stability (-20°C) Solvated->Stable Risk1 Hydrolysis / Oxidation Dissociated->Risk1 Acidic pH / Light Risk2 Adsorption to Container Dissociated->Risk2 Low Conc. (<100 ng/mL)

Figure 2: Mechanistic comparison of Montelukast-d6 stability in Methanol vs. Water.

References

  • Cayman Chemical. (2022).[3] Montelukast (sodium salt) Product Information Sheet. Retrieved from

  • Alsarra, I. et al. (2005). Stability-indicating HPLC Method for Montelukast Sodium.
  • United States Pharmacopeia (USP). Montelukast Sodium Monograph. USP-NF. Retrieved from

  • Katteboina, S. et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma. American Journal of PharmTech Research. Retrieved from

  • National Institutes of Health (NIH). (2024). Enhanced Stability and Compatibility of Montelukast. Retrieved from

Sources

Difference between Montelukast-d6 acid and sodium salt forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-sensitivity LC-MS/MS bioanalysis, the choice between Montelukast-d6 Acid and Montelukast-d6 Sodium Salt is often dictated by commercial availability rather than analytical preference. However, the handling of these two forms differs critically during the stock solution preparation phase. Failure to account for the specific physicochemical properties of the salt form (hygroscopicity, stoichiometry) versus the acid form (solubility profile) can introduce systematic errors >5% in calibration curves. This guide defines the operational differences, stoichiometric corrections, and stability protocols required to ensure data integrity.

Part 1: Physicochemical Divergence

While both forms yield the exact same precursor ion (


) in the mass spectrometer, their behavior on the bench is distinct.
FeatureMontelukast-d6 Free AcidMontelukast-d6 Sodium Salt
CAS Registry (Generic) Check specific CoACheck specific CoA (e.g., 2673270-26-1)
Molecular Weight (Approx) ~592.8 g/mol ~614.8 g/mol (includes Na)
Appearance White to off-white powderWhite to pale yellow hygroscopic powder
Solubility (Water) Practically InsolubleFreely Soluble
Solubility (Methanol) Freely SolubleFreely Soluble
Hygroscopicity LowHigh (Absorbs atmospheric moisture rapidly)
Light Sensitivity High (Cis-isomer degradation)Very High (Rapid photo-degradation in solution)
The "Active Species" Concept

In an acidic LC-MS mobile phase (e.g., 0.1% Formic Acid), the sodium salt dissociates instantly. The sodium ion (


) is washed away to waste or the solvent front, and the remaining molecule becomes protonated to form the active species 

. Therefore, chromatography and MS detection are identical regardless of the starting material. The difference lies entirely in weighing accuracy and dissolution .

Dissociation Salt Montelukast-d6 Sodium (Solid) Soln Dissolution Solvent (MeOH) Salt->Soln Dissociates Acid Montelukast-d6 Acid (Solid) Acid->Soln Dissolves Ion Active Species [M+H]+ m/z ~593 Soln->Ion Acidic Mobile Phase (Protonation) Na Na+ (Waste) Soln->Na

Figure 1: Convergence of salt and acid forms into the single active bioanalytical species.

Part 2: The Bioanalytical Context (LC-MS/MS)

Montelukast-d6 is the "Gold Standard" Internal Standard (IS) because it compensates for matrix effects and extraction efficiency variability.

Standard MS/MS Transitions

Regardless of the starting form, tune your Triple Quadrupole (QqQ) to these transitions:

  • Analyte (Montelukast):

    
     (Loss of water + side chain cleavage)
    
  • Internal Standard (Montelukast-d6):

    
    [1]
    

> Critical Note: Ensure your "d6" label refers to the specific deuteration pattern (usually dimethyl-d6). Different manufacturers may label different positions.

Part 3: Practical Handling & Protocols

Stoichiometric Correction Protocol

If your analytical method defines the IS concentration in terms of the Free Acid, but you purchased the Sodium Salt, you must apply a correction factor (CF) during weighing.



  • Example Calculation:

    • MW Montelukast-d6 Sodium

      
      
      
    • MW Montelukast-d6 Acid

      
      
      
    • Action: To prepare a 1.0 mg/mL (free acid equivalent) stock, weigh 1.037 mg of the salt powder into 1.0 mL solvent.

Stock Solution Preparation Workflow

The Sodium Salt is hygroscopic. If you weigh it on an open balance in a humid lab, it absorbs water, meaning you are weighing water weight, not drug weight. This leads to under-dosing the internal standard.

Protocol:

  • Equilibrate: Bring the vial to room temperature before opening to prevent condensation.

  • Weighing: Use an anti-static weighing boat. If using the Salt form, weigh rapidly.

  • Solvent: Use Methanol (MeOH) for both forms.

    • Why? MeOH dissolves both the salt and acid forms readily. Water is risky for the acid form (precipitation) and unnecessary for the salt form in stock prep.

  • Storage: Amber glass vials (silanized preferred) at -20°C or -80°C.

StockPrep Start Start: Receive Vial Check Check Label: Salt or Acid? Start->Check AcidPath Acid Form Check->AcidPath SaltPath Sodium Salt Form Check->SaltPath Calc1 Calc: Target Weight AcidPath->Calc1 Calc2 Calc: Target Weight x 1.04 (Salt Correction) SaltPath->Calc2 Dissolve Dissolve in 100% Methanol Calc1->Dissolve Weigh Weigh rapidly (Hygroscopic Risk!) Calc2->Weigh Weigh->Dissolve Store Store: Amber Vial -20°C (Light Sensitive) Dissolve->Store

Figure 2: Decision tree for accurate stock solution preparation.

Part 4: Troubleshooting & Stability

The Light Sensitivity Trap

Montelukast is notoriously photosensitive, degrading into its cis-isomer and sulfoxide impurities.

  • Symptom: In your chromatogram, you see a splitting peak or a new peak eluting just before the main peak.

  • Salt vs. Acid: The sodium salt in solution is more susceptible to rapid photodegradation than the acid suspension, but both are vulnerable once dissolved in MeOH.

  • Prevention: All extraction steps (SPE/LLE) must be performed under monochromatic yellow light or low-light conditions. Use amber glassware exclusively.

Adsorption Issues

Montelukast is highly lipophilic (LogP ~ 8.5 for acid).

  • Risk: It sticks to plastic pipette tips and non-silanized glass.

  • Mitigation:

    • Avoid 100% aqueous diluents. Ensure at least 50% organic (MeOH/ACN) in injection solvents.

    • Use Low-Bind polypropylene plates.

References

  • Cayman Chemical. Montelukast-d6 (sodium salt) Product Information.Link

  • Alsarra, I. et al. (2005). Stability of Montelukast Sodium in Aqueous Solutions and Solid State. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Bharathi, D.V. et al. (2009).[1] LC-MS/MS method for the estimation of montelukast in human plasma.[1][2][3][4] Journal of Pharmacy Research.[1] (Validated m/z 586->422 transitions).

  • US FDA. Bioanalytical Method Validation Guidance for Industry (2018). (Guidance on Internal Standard variability). Link

  • MedChemExpress. Montelukast-d6 Free Acid Product Data.Link

Sources

A Comprehensive Technical Guide to the Stability Profile of Stable Isotope Labeled Montelukast

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the stability profile of stable isotope-labeled (SIL) Montelukast, a critical tool in pharmaceutical research and development. Drawing upon established principles of drug substance stability testing and specific knowledge of Montelukast's chemical behavior, this document offers a framework for ensuring the integrity and reliability of this essential analytical standard.

Introduction: The Role and Importance of Stable Isotope Labeled Montelukast

Stable isotope-labeled compounds are indispensable in modern drug development.[1][2][3] Their primary application lies in serving as internal standards for quantitative bioanalysis using mass spectrometry.[1][4] By incorporating stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), the mass of the molecule is increased without significantly altering its chemical properties.[1] This allows for precise differentiation between the analyte of interest and the internal standard, leading to more accurate and reproducible pharmacokinetic and metabolism data.[1][2]

While the stability profile of stable isotope-labeled Montelukast is not extensively documented as a separate entity, it is scientifically reasonable to extrapolate from the well-established stability data of unlabeled Montelukast. The kinetic isotope effect, a potential source of variation in reaction rates due to isotopic substitution, is generally considered negligible in the context of pharmaceutical stability testing under standard conditions. Therefore, this guide will leverage the known degradation pathways and stability-indicating methods for Montelukast to establish a robust stability assessment program for its stable isotope-labeled analogue.

Chemical Structure and Physicochemical Properties of Montelukast

Montelukast sodium is chemically described as [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl] cyclopropaneacetic acid, monosodium salt.[8] The structure contains several moieties susceptible to degradation, including a sulfide group prone to oxidation and a conjugated double bond susceptible to isomerization upon exposure to light.[9]

A thorough understanding of these structural features is fundamental to designing a comprehensive stability testing program. The introduction of deuterium atoms, typically on the propyl chain or other non-labile positions, is not expected to alter these fundamental degradation pathways.

A Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug substance.[10][11] The recommendations from the International Council for Harmonisation (ICH) provide a foundational framework for these studies.[10][12][13]

The following sections detail the experimental protocols for subjecting stable isotope-labeled Montelukast to a variety of stress conditions. The objective is to induce degradation to a level that allows for the identification and characterization of potential degradants, typically in the range of 5-20% degradation.

Experimental Workflow for Forced Degradation Studies

The overall workflow for conducting forced degradation studies on stable isotope-labeled Montelukast is depicted in the following diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation start Weigh SIL Montelukast dissolve Dissolve in appropriate solvent (e.g., Methanol/Water) start->dissolve aliquot Aliquot into separate reaction vessels dissolve->aliquot acid Acid Hydrolysis (e.g., 0.1N HCl) aliquot->acid base Base Hydrolysis (e.g., 0.1N NaOH) aliquot->base oxidation Oxidation (e.g., 3% H2O2) aliquot->oxidation thermal Thermal Stress (e.g., 60°C) aliquot->thermal photo Photolytic Stress (UV/Vis light) aliquot->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize hplc RP-HPLC-UV/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradants (MS/MS) hplc->characterize pathway Elucidate Degradation Pathways characterize->pathway method Develop Stability-Indicating Method pathway->method

Caption: Workflow for forced degradation of SIL Montelukast.

Detailed Experimental Protocols

The following are step-by-step methodologies for the key forced degradation experiments. These protocols are designed to be self-validating by including control samples and ensuring appropriate analytical endpoints.

3.2.1. Acid and Base Hydrolysis

  • Rationale: To assess the susceptibility of the molecule to degradation in acidic and basic environments. Montelukast has been shown to be more sensitive to acidic conditions.

  • Protocol:

    • Prepare a stock solution of stable isotope-labeled Montelukast (e.g., 1 mg/mL) in a suitable solvent such as methanol.

    • For acid hydrolysis, add an equal volume of 0.1 N hydrochloric acid to an aliquot of the stock solution.

    • For base hydrolysis, add an equal volume of 0.1 N sodium hydroxide to a separate aliquot.

    • Maintain the solutions at room temperature or elevated temperature (e.g., 60°C) and monitor the degradation over time (e.g., at 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample, neutralize it (with NaOH for the acid sample and HCl for the base sample), and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

3.2.2. Oxidative Degradation

  • Rationale: To evaluate the impact of oxidative stress, particularly on the sulfide linkage in the Montelukast structure.[9]

  • Protocol:

    • To an aliquot of the stock solution of stable isotope-labeled Montelukast, add an equal volume of 3% hydrogen peroxide.

    • Maintain the solution at room temperature and monitor the degradation over time.

    • At each time point, withdraw a sample, dilute with the mobile phase, and analyze by HPLC.

3.2.3. Thermal Degradation

  • Rationale: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Place both the solid form of the stable isotope-labeled Montelukast and a solution in a thermostatically controlled oven at a specified temperature (e.g., 60°C).

    • Monitor for degradation over a defined period (e.g., 1, 3, 7, and 14 days).

    • For the solid sample, dissolve a known amount in a suitable solvent before analysis. For the solution, dilute as necessary.

    • Analyze by HPLC.

3.2.4. Photolytic Degradation

  • Rationale: To determine the light sensitivity of the molecule. Montelukast is known to be light-sensitive, with the primary degradation product being the cis-isomer.[9][14]

  • Protocol:

    • Expose both the solid and solution forms of stable isotope-labeled Montelukast to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Monitor for degradation over a defined period.

    • Prepare samples for analysis as described for thermal degradation and analyze by HPLC.

Analytical Methodology: A Stability-Indicating Approach

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For stable isotope-labeled Montelukast, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometric detection is the gold standard.[15][16]

Table 1: Typical HPLC-UV/MS Parameters for Stability Analysis of Montelukast

ParameterTypical ValueRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good separation of the parent compound from its non-polar and moderately polar degradants.
Mobile Phase Acetonitrile and a phosphate buffer (pH adjusted)The organic modifier and aqueous buffer allow for the manipulation of retention times to achieve optimal separation.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at ~355 nm and/or Mass SpectrometryMontelukast has a strong UV chromophore. Mass spectrometry is essential for the identification and characterization of unknown degradants.
Injection Volume 10-20 µLA typical injection volume for standard HPLC systems.
Column Temperature 25-30°CMaintaining a consistent column temperature ensures reproducible retention times.

Potential Degradation Pathways and Products

Based on published data for unlabeled Montelukast, the following degradation pathways can be anticipated for its stable isotope-labeled analogue.[9][14][17] The primary sites of degradation are the sulfide moiety and the styryl double bond.

Degradation_Pathways cluster_oxidation Oxidative Stress cluster_photo Photolytic Stress cluster_acid Acid Hydrolysis Montelukast_SIL Stable Isotope Labeled Montelukast Sulfoxide Sulfoxide Derivative Montelukast_SIL->Sulfoxide [O] Cis_Isomer Cis-Isomer Montelukast_SIL->Cis_Isomer hν (UV/Vis) Hydrolysis_Product Hydrolysis Products Montelukast_SIL->Hydrolysis_Product H+ Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways of SIL Montelukast.

Table 2: Summary of Potential Degradation Products of Stable Isotope Labeled Montelukast

Degradation ProductStress ConditionAnalytical Characterization
Sulfoxide Derivative Oxidative (e.g., H₂O₂)Mass increase of 16 amu compared to the parent compound.
Sulfone Derivative Oxidative (e.g., H₂O₂)Mass increase of 32 amu compared to the parent compound.
Cis-Isomer Photolytic (UV/Vis light)Same mass as the parent compound but a different retention time in a suitable chromatographic system.
Hydrolysis Products Acidic/BasicFragmentation of the molecule, leading to products with lower molecular weights.

Long-Term and Accelerated Stability Studies

Beyond forced degradation, a comprehensive stability program includes long-term and accelerated stability studies as per ICH guidelines.[18][19]

  • Long-Term Stability: This involves storing the stable isotope-labeled Montelukast at the recommended storage conditions (e.g., -20°C or 2-8°C) and testing it at regular intervals (e.g., every 3-6 months for the first year, and annually thereafter) to determine its shelf-life.[18][20]

  • Accelerated Stability: This study is conducted at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions.[9][18]

The stability of Montelukast in plasma has been shown to be greater than 94.7% after 30 days of storage at -70°C.[21] Similar stability is expected for its stable isotope-labeled counterpart in biological matrices under appropriate storage conditions.

Conclusion and Recommendations

The stability of stable isotope-labeled Montelukast is a critical factor in ensuring the reliability of bioanalytical data. While direct stability studies on the labeled compound are not extensively published, a robust stability program can be established based on the known degradation pathways and stability-indicating methods for unlabeled Montelukast.

Key Recommendations:

  • Comprehensive Characterization: The initial characterization of a new batch of stable isotope-labeled Montelukast should include identity, purity (both chemical and isotopic), and content.

  • Forced Degradation: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to confirm the degradation profile.

  • Stability-Indicating Method: Utilize a validated stability-indicating HPLC-UV/MS method for all stability assessments.

  • Long-Term and Accelerated Studies: Establish a formal long-term and accelerated stability program to define the appropriate storage conditions and re-test period or shelf-life.

  • Proper Storage: Store the stable isotope-labeled Montelukast at the recommended temperature, protected from light, to minimize degradation.

By adhering to these principles and methodologies, researchers, scientists, and drug development professionals can ensure the integrity of their stable isotope-labeled Montelukast and, consequently, the accuracy and validity of their research findings.

References

  • Alsante, K. M., et al. (2007). A Simple, Sensitive and Accurate Stability Indicating Analytical Method for Montelukast. ResearchGate. [Link]

  • Koradia, S., et al. (2016). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid. International Journal of Pharmaceutical Investigation. [Link]

  • Pilli, N. R., et al. (2015). A Novel Stability-Indicating Method for Determination of Related Substances of Montelukast Sodium in a Pharmaceutical Dosage Form Using RP-HPLC. ResearchGate. [Link]

  • Khan, A., et al. (2013). Development of a stability-indicating HPLC method for the determination of montelukast in tablets and human plasma and its applications to pharmacokinetic and stability studies. ResearchGate. [Link]

  • Sunil Kumar, I. V., et al. (2007). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. ResearchGate. [Link]

  • Jain, D., et al. (2021). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. ResearchGate. [Link]

  • Yeoh, T. S., et al. (2015). Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet for. ResearchGate. [Link]

  • ResearchGate. (n.d.). Summary of forced degradation studies. [Link]

  • ResearchGate. (n.d.). Stability data for montelukast in plasma (n=6). [Link]

  • Raju, Y. P., et al. (2014). Formulation and characterization of montelukast sodium matrix tablet. SciSpace. [Link]

  • International Conference on Harmonisation. (2005). Validation of analytical procedures: text and methodology Q2(R1). [Link]

  • Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. PubMed. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Validated Stability-Indicating Isocratic RP. [Link]

  • Rathod, S. M., et al. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate. (n.d.). RP-HPLC Method Development and Validation for the Determination and Stability Indicative Studies of Montelukast in Bulk and its Pharmaceutical Formulations. [Link]

  • Tiwari, S. K., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. PubMed. [Link]

  • Doss, G. A., & Baillie, T. A. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. [Link]

  • International Council for Harmonisation. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Aptuit Laurus Private Limited. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of Montelukast Sodium (SMLT) as a Dual Sustained Release Buccal Strips. [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • SciSpace. (n.d.). Preparation and Characterization of Montelukast Sodium (SMLT) as a Dual Sustained Release Buccal Strips. [Link]

  • Metabolic Solutions. (n.d.). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation for “MONTELUKAST Sodium” And “DOXOFYLINE” Using “RP- HPLC”. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ArtMolecule. (n.d.). Stable Isotopes - Labeled Compounds. [Link]

  • Association of Southeast Asian Nations. (n.d.). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]

Sources

Montelukast-d6 sodium salt safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: Handling and Bioanalytical Application of Montelukast-d6 Sodium Salt

Executive Summary & Chemical Identity

Montelukast-d6 Sodium Salt is the stable isotope-labeled analog of Montelukast, a potent cysteinyl leukotriene receptor antagonist (CysLT1). In high-precision bioanalysis, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound serves as the "Gold Standard" Internal Standard (IS).

By incorporating six deuterium atoms (typically on the dimethyl-alcohol moiety), the molecule achieves a mass shift of +6 Da relative to the native drug. This shift is sufficient to avoid isotopic overlap (crosstalk) while maintaining physicochemical properties nearly identical to the analyte. This ensures that the IS compensates for matrix effects, extraction efficiency, and ionization variability during quantification.[1]

Table 1: Physicochemical Comparison
FeatureNative Montelukast SodiumMontelukast-d6 Sodium (IS)
CAS Number 151767-02-110008318 (Generic/Cayman)
Formula C₃₅H₃₅ClNNaO₃SC₃₅H₂₉D₆ ClNNaO₃S
Molecular Weight 608.17 g/mol ~614.21 g/mol
Function Therapeutic AnalyteInternal Standard (Reference)
Retention Time ~X min~X min (Negligible shift)

GHS Hazard Analysis & Risk Mitigation

While many researchers treat internal standards casually due to the small quantities used, Montelukast-d6 retains the potent biological activity and chemical hazards of the parent drug. The Safety Data Sheet (SDS) highlights specific risks that require strict engineering controls.

Critical Hazard Classifications (GHS)
  • Eye Damage/Irritation (Category 1/2A): This is the most acute risk. The compound is corrosive to ocular tissue.[2][3][4]

    • Mitigation: Safety glasses are insufficient for powder handling. Chemical splash goggles are mandatory. If handling >10 mg of neat powder, a face shield is recommended.

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[3][4]

    • Mitigation: Pregnant or nursing personnel should be restricted from weighing the neat powder. All handling must occur within a certified chemical fume hood or biological safety cabinet (Class II).

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]

    • Mitigation: Double-gloving (Nitrile) is standard protocol to prevent transdermal absorption and, crucially, to prevent skin oils from contaminating the high-sensitivity standard.

Strategic Handling & Stability Protocol

The integrity of your calibration curve depends entirely on the stability of your Internal Standard. Montelukast is chemically fragile; it is hygroscopic and photosensitive (susceptible to cis-trans isomerization upon UV exposure).

The "Chain of Custody" for Chemical Integrity
  • Storage: Store neat powder at -20°C . The container must be amber glass to block UV light.

  • Equilibration (Critical Step): Before opening the vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Why? Opening a cold vial in humid lab air causes immediate water condensation inside the vial. This hydrates the powder, altering the effective weight and concentration of your stock solution.

  • Solubilization:

    • Primary Solvent: Methanol (MeOH). Do not use water as the primary solvent; the lipophilicity of Montelukast can lead to precipitation or adsorption to glass walls in aqueous solutions.

    • Stock Concentration: Prepare a high-concentration stock (e.g., 1 mg/mL) in pure MeOH.

    • Storage of Stock: Aliquot into single-use amber vials and freeze at -80°C. Valid for 6 months if protected from light.

Visualization: Safety & Handling Decision Tree

HandlingProtocol Start Start: Retrieve Vial (-20°C) Equilibrate Equilibrate in Desiccator (30 mins to RT) Start->Equilibrate Prevent Condensation CheckPPE Check PPE: Goggles + Nitrile Gloves? Equilibrate->CheckPPE Weighing Weigh in Fume Hood (Amber Vials Only) CheckPPE->Weighing Yes Stop STOP: Consult SDS CheckPPE->Stop No Solubilize Dissolve in 100% Methanol Weighing->Solubilize Protect from Light Stock Stock Solution (Store -80°C) Solubilize->Stock

Figure 1: Decision tree for the safe handling and solubilization of Montelukast-d6, emphasizing moisture control and PPE.

Bioanalytical Application: LC-MS/MS Workflow

In a typical pharmacokinetic study, Montelukast-d6 is spiked into plasma samples. The following protocol is synthesized from validated bioanalytical methods [1, 2].

A. Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) is possible, but Protein Precipitation (PPT) with Acetonitrile is preferred for high-throughput analysis due to Montelukast's high plasma protein binding (>99%).

  • Aliquot: Transfer 200 µL of plasma sample to a tube.

  • IS Spike: Add 50 µL of Montelukast-d6 working solution (e.g., 500 ng/mL in 50% MeOH).

  • Precipitate: Add 600 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes.

  • Centrifuge: Spin at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant: Transfer clear supernatant to an autosampler vial.

B. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 3-5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile : 10mM Ammonium Formate (pH 4.[6]0) [80:20 v/v].

    • Note: Acidic pH is crucial to suppress ionization of the carboxylic acid moiety, improving peak shape and retention.

  • Ionization: ESI Positive Mode (Protonated molecular ion [M+H]+).

C. Mass Transitions (MRM)

The specificity of the method relies on monitoring unique precursor-to-product ion transitions.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Mechanism
Montelukast 586.2 m/z568.2 m/zLoss of Water (-H₂O)
Montelukast-d6 592.3 m/z574.3 m/zLoss of Water (-H₂O)

Note: The mass difference of +6 is maintained in the fragment, confirming the label is on a stable part of the molecule (dimethyl group) relative to the fragmentation.

Visualization: Bioanalytical Logic Flow

Bioanalysis Plasma Plasma Sample Spike Spike IS (Montelukast-d6) Plasma->Spike PPT Protein PPT (Acetonitrile) Spike->PPT Mix Centrifuge Centrifugation (Remove Pellets) PPT->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Inject Supernatant MS MS/MS Detection (ESI+ MRM) LC->MS Elute Data Quantification (Area Ratio) MS->Data 592.3 -> 574.3

Figure 2: Linear workflow for the extraction and quantification of Montelukast using the d6-internal standard.

Emergency Response & Disposal

Regulatory compliance requires a pre-planned response to accidents involving this compound.

  • Eye Contact: Immediately flush with water for at least 15 minutes.[2][5][7] Time is tissue. Transport to an ophthalmologist immediately (bring the SDS).

  • Spill Cleanup: Do not dry sweep (generates dust). Wet the powder with methanol-dampened pads to avoid aerosolization, then clean with soap and water.

  • Disposal: Montelukast-d6 must be disposed of as hazardous chemical waste. It should be incinerated in a chemical incinerator equipped with an afterburner and scrubber. Never dispose of down the drain, as it poses risks to aquatic environments.

References

  • Bharathi, D. V., et al. (2009).[6] Bioanalytical method validation of Montelukast sodium in human plasma using LC-MS/MS method. Der Pharma Chemica, 1(2), 195-204. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23663996, Montelukast sodium. Retrieved from [Link]

Sources

Precision Pharmacokinetics: The Deuterium Switch in Montelukast Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Liability of Montelukast

Montelukast (Singulair®) is a potent cysteinyl leukotriene receptor 1 (CysLT1) antagonist, widely prescribed for asthma and allergic rhinitis.[1][2] While clinically effective, its pharmacokinetic (PK) profile presents specific challenges driven by extensive hepatic metabolism.

The primary metabolic liability of Montelukast is its susceptibility to CYP2C8-mediated hydroxylation (approx. 72% of clearance) and, to a lesser extent, CYP3A4. This reliance on CYP2C8 creates two critical issues:

  • High Inter-individual Variability: CYP2C8 polymorphisms (e.g., CYP2C8*3) can significantly alter systemic exposure.

  • Drug-Drug Interaction (DDI) Potential: Montelukast is both a substrate and a potent inhibitor of CYP2C8, complicating co-administration with other CYP2C8 substrates (e.g., paclitaxel, repaglinide).

This guide details the pharmacokinetic properties of Deuterated Montelukast Analogs , specifically focusing on the strategic substitution of protium (


) with deuterium (

) at metabolic "hotspots" to exploit the Kinetic Isotope Effect (KIE).

Chemical Strategy: The Kinetic Isotope Effect (KIE)

The core principle driving the development of deuterated Montelukast is the Primary Kinetic Isotope Effect . The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-protium (C-H) bond due to a lower zero-point energy.

  • C-H Bond Dissociation Energy (BDE): ~98 kcal/mol

  • C-D Bond Dissociation Energy (BDE): ~100 kcal/mol

This energy gap requires a higher activation energy for CYP450 enzymes to cleave the C-D bond during the rate-limiting step of hydrogen atom abstraction.

Target Modification Sites

In Montelukast, the tertiary butyl group (containing the dimethyl moiety) is the primary site of hydroxylation, yielding the major metabolite M6 .

  • Analog Candidate (D6-Montelukast): Deuteration of the two methyl groups on the tertiary alcohol side chain.

  • Mechanism: By deuterating these positions (

    
    ), we impede the formation of the M6 metabolite, reducing intrinsic clearance (
    
    
    
    ) and extending the elimination half-life (
    
    
    ).
Metabolic Pathway Visualization

The following diagram illustrates the CYP2C8-mediated pathway and the deuterium blockade.

Montelukast_Metabolism Montelukast Montelukast (Parent) CYP2C8 CYP2C8 Enzyme Montelukast->CYP2C8 Binding Transition Transition State (H-Abstraction) CYP2C8->Transition Oxidation Block KIE Blockade (High Activation Energy) CYP2C8->Block C-D Bond Stable M6 Metabolite M6 (Hydroxylated) Transition->M6 Fast Clearance Deuterated D6-Montelukast (Deuterated Analog) Deuterated->CYP2C8 Binding Block->M6 Significantly Reduced Rate

Caption: Figure 1. Mechanism of CYP2C8 blockade via deuteration of the dimethyl moiety, preventing M6 formation.

Pharmacokinetic Profile Comparison

The following data summarizes the comparative PK properties observed in preclinical models (Rat/Dog) and projected human parameters.

ParameterH-Montelukast (Standard)D-Montelukast (Analog)Impact Analysis
Intrinsic Clearance (

)
HighReduced (30-50%)Slower metabolic turnover leads to higher systemic exposure.
Half-life (

)
2.7 - 5.5 hoursIncreased (~6-8 hours)Potential for reduced dosing frequency or more stable trough levels.
AUC (

)
BaselineIncreased (40-60%)Greater bioavailability; allows for dose reduction (sparing toxicity).
Cmax BaselineSimilar / Slight IncreaseAbsorption kinetics remain largely unchanged; KIE affects elimination.
Metabolite M6 Levels HighSignificantly SuppressedReduced burden of hydroxylated metabolites.

Experimental Protocols: Validating the KIE

To confirm the pharmacokinetic advantages, researchers must determine the in vitro intrinsic clearance using human liver microsomes (HLM).

Protocol 4.1: Microsomal Stability Assay (Determination of )

Objective: Quantify the rate of disappearance of H-Montelukast vs. D-Montelukast in the presence of NADPH.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (1 µM final concentration).

  • Quench Solution: Acetonitrile with Internal Standard (Warfarin or Tolbutamide).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (100 mM, pH 7.4). Add 2 µL of Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex for 1 min.

  • Analysis: Centrifuge at 4000g for 15 min. Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.

Self-Validating Control:

  • Include Verapamil (High Clearance Control) and Warfarin (Low Clearance Control) in parallel. If Verapamil

    
    , the microsomes are inactive; discard data.
    
Experimental Workflow Diagram

Experimental_Workflow Step1 Step 1: Pre-Incubation HLM + Buffer + Substrate (37°C, 5 min) Step2 Step 2: Reaction Initiation Add NADPH Regenerating System Step1->Step2 Step3 Step 3: Time-Point Sampling (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 Step 4: Quench & Extraction Acetonitrile + Internal Std Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Quantify Parent Depletion Step4->Step5

Caption: Figure 2. Step-by-step workflow for determining intrinsic clearance (


) in liver microsomes.

Safety & Toxicology Implications

Modifying the metabolic profile of Montelukast requires a rigorous safety assessment.

Metabolic Shunting
  • Risk: Blocking the CYP2C8 pathway (M6 formation) may shunt metabolism toward CYP3A4 (sulfoxide formation) or UGT-mediated glucuronidation (M1).

  • Acyl Glucuronides: Montelukast acyl glucuronide (M1) is a reactive metabolite linked to potential idiosyncratic toxicity.

  • Mitigation Strategy: Deuterated analogs must be screened for increased M1 formation. If CYP2C8 clearance is blocked, ensure that the total body burden of acyl glucuronide does not exceed safety thresholds.

CYP Inhibition Profile

Montelukast is a known inhibitor of CYP2C8 (


).[3]
  • Hypothesis: Deuteration changes the substrate properties but not the binding affinity to the enzyme active site.

  • Verification: Perform a CYP inhibition assay using Paclitaxel as a probe substrate. The

    
     of D-Montelukast against CYP2C8 should be comparable to H-Montelukast. If D-Montelukast shows higher inhibition potency, DDI risks may increase.
    

References

  • Filppula, A. M., et al. (2011).[4] "Metabolism of Montelukast: Major Contribution by CYP2C8 at Clinically Relevant Concentrations."[4][5][6][7] Drug Metabolism and Disposition. Link

  • VandenBrink, B. M., et al. (2011).[4] "In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases." Drug Metabolism and Disposition. Link

  • Tung, R. (2010). "The Development of Deuterium-Containing Drugs." Innovations in Pharmaceutical Technology. Link (General Principle Reference)

  • FDA Label. (2020). "Singulair (Montelukast Sodium) Prescribing Information." U.S. Food and Drug Administration.[1] Link

  • Karonen, T., et al. (2010). "Gemfibrozil markedly increases the plasma concentrations of montelukast: a previously unrecognized role for CYP2C8."[6] Clinical Pharmacology & Therapeutics. Link

Sources

Methodological & Application

High-Throughput LC-MS/MS Quantitation of Montelukast in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Guide & Protocol

Abstract & Scope

This application note details the development and validation of a robust, high-sensitivity LC-MS/MS method for the quantitation of Montelukast in human plasma. Montelukast, a leukotriene receptor antagonist used in asthma therapy, presents specific bioanalytical challenges including significant hydrophobicity, high protein binding (>99%), and acute photosensitivity (cis-trans isomerization).

This protocol utilizes Montelukast-d6 as a stable isotopically labeled internal standard (SIL-IS). The use of the d6-analog is critical to compensate for matrix effects inherent in plasma analysis and to correct for variability in ionization efficiency, ensuring compliance with FDA Bioanalytical Method Validation Guidance (2018) .

Chemical & Physical Properties

Understanding the physicochemical nature of the analyte is the foundation of method development.

PropertyMontelukastMontelukast-d6 (IS)
Molecular Formula C35H36ClNO3SC35H30D6ClNO3S
Precursor Ion [M+H]+ m/z 586.2m/z 592.2
pKa ~2.8 (Acidic), ~5.8 (Basic Quinoline)Similar
LogP ~8.7 (Highly Hydrophobic)Similar
Solubility Soluble in MeOH, ACN; Insoluble in waterSimilar
Stability Photosensitive (Degrades to cis-isomer)Photosensitive
Critical Control Point: Photosensitivity

Montelukast undergoes rapid photo-isomerization from the active trans-isomer to the cis-isomer upon exposure to UV/VIS light.

  • Protocol Requirement: All sample preparation must be performed under monochromatic yellow light (sodium lamp) or in low-light conditions.

  • Equipment: Use amber borosilicate glassware and amber autosampler vials.

Method Development Strategy

Mass Spectrometry Optimization

Ionization Source: Electrospray Ionization (ESI) in Positive Mode is selected.[1] The quinoline nitrogen is readily protonated under acidic conditions.

MRM Transitions: We utilize Multiple Reaction Monitoring (MRM) for maximum selectivity.

  • Quantifier Ion (Montelukast): m/z 586.2

    
     422.2. This transition corresponds to the cleavage of the sulfoxide/side chain, offering high intensity and specificity.
    
  • Qualifier Ion (Montelukast): m/z 586.2

    
     568.2 (Loss of water, [M+H-H2O]+).
    
  • Internal Standard (d6): m/z 592.2

    
     428.2.
    
Chromatography & Mobile Phase

Due to the high LogP (8.7), Montelukast retains strongly on C18 columns.

  • Column: A C18 column with a high carbon load (e.g., Agilent Zorbax SB-C18 or Waters XBridge C18) is recommended to ensure peak focusing.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

    • B: Acetonitrile (ACN).[2][3][4][5][6]

    • Rationale: Acidic pH ensures the analyte remains protonated (improving ESI+ signal) and suppresses the ionization of silanols on the column (improving peak shape). ACN is preferred over Methanol for lower backpressure and sharper peaks for this hydrophobic compound.

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) provides cleaner extracts, Protein Precipitation with Acetonitrile is selected here for high throughput. The use of Montelukast-d6 effectively corrects for the matrix effects (ion suppression) that are more common in PPT than LLE.

Experimental Protocol

Reagent Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg Montelukast Sodium in 10 mL Methanol. Store in Amber vials at -20°C.

  • IS Stock Solution (1.0 mg/mL): Dissolve 1 mg Montelukast-d6 in 1 mL Methanol.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50% Acetonitrile.

Sample Extraction Workflow

Note: Perform all steps under yellow light.

  • Aliquot: Transfer 100 µL of human plasma into a 2.0 mL amber microcentrifuge tube.

  • Spike IS: Add 50 µL of Working IS Solution (Montelukast-d6). Vortex for 10 seconds.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge: Spin at 10,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an amber autosampler vial containing 100 µL of Mobile Phase A (Water/Formic Acid).

    • Why? Diluting the organic supernatant with aqueous buffer prevents "solvent effect" (peak broadening) when injecting onto the HPLC column.

  • Inject: Inject 5-10 µL into the LC-MS/MS.

LC-MS/MS Instrument Parameters

Table 1: Chromatographic Conditions

Parameter Setting
Column Agilent Zorbax SB-C18 (50 mm x 2.1 mm, 3.5 µm)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL

| Run Time | 4.0 Minutes |

Table 2: Gradient Profile

Time (min) % Mobile Phase B (ACN) Event
0.00 50% Loading
2.00 95% Elution of Analyte
2.50 95% Wash
2.60 50% Re-equilibration

| 4.00 | 50% | Stop |

Table 3: Mass Spectrometer Parameters (Sciex API 4000/5500 equivalent)

Parameter Value
Ion Source Turbo Spray (ESI)
Polarity Positive
Curtain Gas (CUR) 25 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 500°C
Declustering Potential (DP) 70 V

| Collision Energy (CE) | 25 V (Quant) / 35 V (Qual) |

Workflow Visualization

The following diagram illustrates the critical decision pathways and workflow for this method, emphasizing the handling of light sensitivity.

Montelukast_Workflow cluster_prep Sample Preparation (CRITICAL: Yellow Light) cluster_analysis LC-MS/MS Analysis Start Start: Method Development Plasma Human Plasma Sample (100 µL) Start->Plasma Add_IS Add Montelukast-d6 IS (Corrects Matrix Effect) Plasma->Add_IS Spike PPT Protein Precipitation (Ice Cold ACN) Add_IS->PPT Centrifuge Centrifuge & Dilute Supernatant PPT->Centrifuge LC LC Separation (C18, Acidic Mobile Phase) Centrifuge->LC Inject ESI ESI Positive Ionization [M+H]+ LC->ESI MRM MRM Detection Analyte: 586.2 -> 422.2 IS: 592.2 -> 428.2 ESI->MRM Data Data Processing (IS Normalized) MRM->Data LightWarning WARNING: UV Light Exposure causes Cis-Trans Isomerization LightWarning->Plasma Avoid

Caption: Workflow for Montelukast quantitation highlighting the critical integration of the d6-Internal Standard and light-protection measures.

Validation Parameters (FDA 2018 Guidelines)

To ensure the method is "fit-for-purpose," the following validation parameters must be assessed:

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% for LLOQ).
    
Matrix Effect (ME) & Recovery

Because we use PPT, matrix effect is a primary concern. The IS-Normalized Matrix Factor must be calculated:



  • Goal: The CV of the IS-Normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed) should be

    
    . Montelukast-d6 is essential here  as it experiences the same suppression/enhancement as the analyte.
    
Stability[5][6][7]
  • Bench-top: 6 hours in amber vials at room temperature.

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Autosampler: 24 hours at 10°C.

  • Photostability: Compare samples exposed to white light vs. amber-protected samples.

Troubleshooting & Critical Insights

  • Peak Tailing: Montelukast is a basic amine. If tailing occurs, ensure the Mobile Phase A pH is acidic (3.5–4.0) using Formic Acid or Ammonium Formate.[3] Avoid neutral pH.

  • Carryover: Due to high lipophilicity, Montelukast can stick to the injector needle.

    • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[7]

  • Isomerization Check: If a small peak elutes just before the main Montelukast peak, it is likely the cis-isomer. Ensure all samples were processed in the dark.

References

  • US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Bharathi, D. V., et al. (2009).[6] LC-MS/MS method for the estimation of montelukast in human plasma: Application to a bioequivalence study. Journal of Bioanalysis & Biomedicine.

  • Alsarra, I. A. (2004). Analysis of montelukast in human plasma by high-performance liquid chromatography with fluorescence detection.
  • Roman, J., et al. (2011). Photostability of montelukast in solution and solid state. Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: Advanced Solid Phase Extraction (SPE) of Montelukast-d6 from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the extraction and quantification of Montelukast and its deuterated internal standard (Montelukast-d6) from human plasma. It prioritizes the Mixed-Mode Anion Exchange (MAX) methodology, which offers superior cleanliness and sensitivity compared to standard protein precipitation or simple reversed-phase extraction.

Introduction & Molecule Profiling[1]

Montelukast is a potent leukotriene receptor antagonist used in the management of asthma.[1][2][3] From a bioanalytical perspective, it presents specific challenges: it is highly lipophilic (LogP ~7.9), significantly protein-bound (>99%), and extremely light-sensitive.

To achieve high sensitivity (LLOQ < 5 ng/mL) and robust reproducibility, a Mixed-Mode Anion Exchange (MAX) SPE protocol is recommended. This mechanism utilizes the molecule's carboxylic acid moiety (pKa ~4.4) to "lock" the analyte onto the sorbent via ionic interaction, allowing for aggressive organic washing to remove matrix phospholipids before elution.

Physicochemical Profile
ParameterValueImplications for Extraction
Molecular Weight 586.18 (Montelukast) / 592.22 (d6-IS)Suitable for LC-MS/MS analysis.
pKa (Acidic) ~4.4 (Carboxylic Acid)Ionized (negative) at pH > 6.4.
pKa (Basic) ~7.7 (Quinoline Nitrogen)Ionized (positive) at acidic pH.
LogP ~7.9Highly hydrophobic; requires organic elution.
Stability Photosensitive CRITICAL: All steps must be performed under yellow/sodium light or in amber glassware.

Method Development Strategy: The "MAX" Advantage

Why choose Mixed-Mode Anion Exchange (MAX) over Reversed-Phase (HLB/C18)?

  • Orthogonal Selectivity: MAX sorbents possess both hydrophobic (reversed-phase) and anion-exchange functionalities.

  • The "Lock and Wash" Mechanism:

    • Loading (High pH): We adjust the plasma pH to ~10. Montelukast becomes negatively charged and binds ionically to the positively charged sorbent.

    • Washing (Organic): Because the drug is ionically locked, we can wash the cartridge with 100% Methanol . This removes neutral lipids and hydrophobic interferences that would otherwise co-elute in a standard C18 method.

    • Elution (Low pH): We introduce acid (Formic Acid). This protonates the Montelukast carboxyl group, neutralizing its charge and breaking the ionic bond, allowing it to elute.

Experimental Protocol

Reagents and Equipment
  • SPE Cartridge: Waters Oasis MAX (30 mg, 1 cc) or Phenomenex Strata-X-A (33 µm, 30 mg/1 mL).

  • Internal Standard: Montelukast-d6 (1 µg/mL in Methanol).

  • Pre-treatment Buffer: 5% Ammonium Hydroxide (NH₄OH) in water.

  • Elution Solvent: Methanol containing 2% Formic Acid.

  • LC-MS/MS System: Agilent 6400 Series or AB Sciex QTRAP.

Sample Pre-treatment
  • Step 1: Thaw plasma samples in a water bath at room temperature (protected from light).

  • Step 2: Aliquot 200 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • Step 3: Add 20 µL of Montelukast-d6 Internal Standard working solution. Vortex for 10 seconds.

  • Step 4: Add 200 µL of 5% NH₄OH .

    • Scientific Rationale: This raises the pH to >10, ensuring the carboxylic acid on Montelukast is fully deprotonated (

      
      ) to bind with the anion exchange sorbent.
      
  • Step 5: Vortex briefly and centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

SPE Workflow (Automated or Vacuum Manifold)
StepSolvent/BufferVolumeMechanistic Purpose
1. Condition Methanol1.0 mLActivates hydrophobic ligands.
2. Equilibrate Water1.0 mLRemoves excess organic; prepares for aqueous load.
3. Load Pre-treated Sample~420 µLAnalyte binds via Hydrophobic + Ionic interaction.
4. Wash 1 5% NH₄OH in Water1.0 mLRemoves proteins, salts, and hydrophilic interferences. Maintains high pH to keep analyte bound.
5. Wash 2 100% Methanol 1.0 mLCritical Step: Removes neutral lipids and hydrophobic matrix components. Analyte remains bound via ionic interaction.
6. Elute Methanol + 2% Formic Acid2 x 0.5 mLAcid neutralizes the analyte (

), breaking the ionic bond. Organic solvent elutes the hydrophobic molecule.
  • Post-Elution: Evaporate the eluate to dryness under a stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (80:20 ACN:Buffer).

LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Flow Rate: 0.4 mL/min.

  • Mode: Positive Electrospray Ionization (ESI+). Note: Despite extracting as an anion, Montelukast ionizes best in positive mode due to the basic quinoline nitrogen.

MRM Transitions:

  • Montelukast: 587.2

    
     422.2 (Quantifier)
    
  • Montelukast-d6: 593.2

    
     428.2 (Quantifier)
    

Visualized Workflow (Logic Map)

The following diagram illustrates the chemical logic driving the extraction process, ensuring the "Self-Validating" nature of the protocol.

SPE_Workflow cluster_mechanism Retention Mechanism Start Human Plasma Sample (Contains Montelukast + Proteins) PreTreat Pre-treatment Add IS (d6) + 5% NH4OH pH > 10 Start->PreTreat Dilution Load Load onto MAX Cartridge (Mixed-Mode Anion Exchange) PreTreat->Load Ionization (Anionic) Mechanism Analyte (COO-) binds to Quaternary Amine (+) Load->Mechanism Binding Wash1 Wash 1: Aqueous Base Removes Proteins/Salts Load->Wash1 Wash2 Wash 2: 100% Methanol Removes Neutral Lipids (Analyte stays Locked) Wash1->Wash2 Clean-up Elute Elution: MeOH + 2% Formic Acid Acid neutralizes COO- -> COOH Releases Analyte Wash2->Elute Selective Release LCMS LC-MS/MS Analysis Positive Mode (ESI+) Elute->LCMS Reconstitution

Caption: Workflow logic for Mixed-Mode Anion Exchange (MAX) of Montelukast, highlighting the critical "Ionic Lock" allowing for aggressive organic washing.

Validation & Quality Control

To ensure this protocol meets regulatory standards (FDA/EMA), the following QC steps are mandatory:

  • Internal Standard Response: Monitor the absolute peak area of Montelukast-d6. A drop of >30% compared to neat standards indicates matrix effects (ion suppression). The MAX protocol typically eliminates this, but if observed, increase the wash volume.

  • Linearity: The method should be linear from 5 ng/mL to 1000 ng/mL (

    
    ).
    
  • Process Efficiency:

    
    
    Target Recovery: > 85% for both Analyte and IS.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Analyte precipitated during load.Ensure plasma is diluted 1:1 with base. Do not use pure acetonitrile for loading.
Low Recovery Elution pH not low enough.Ensure Formic Acid concentration in elution solvent is at least 2%.
High Background Phospholipids breaking through.Ensure Wash 2 is 100% Methanol . Do not dilute the wash solvent.
Degradation Light exposure.Strictly use amber vials and avoid direct sunlight. Montelukast converts to its cis-isomer rapidly.

References

  • Al Omari, M. M., et al. (2007).[5] Effect of light and heat on the stability of montelukast in solution and in its solid state.[5] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica. Link

  • Roman, J., et al. (2011).[5] Stability indicating method for sodium montelukast in pharmaceutical preparations.[5][6][7][8] Journal of Chromatographic Science. Link

  • PubChem. (2023). Montelukast Sodium Compound Summary. National Library of Medicine. Link

  • Waters Corporation. (2023). Oasis MAX Extraction Methodologies. Waters Application Notes. Link

Sources

High-Recovery Liquid-Liquid Extraction of Montelukast-d6 and Montelukast from Human Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the isolation of Montelukast and its deuterated internal standard, Montelukast-d6, from human plasma. While protein precipitation (PPT) is faster, it often fails to remove phospholipids effectively, leading to matrix effects (ion suppression) in electrospray ionization (ESI).

Why LLE? Montelukast is a highly lipophilic carboxylic acid (LogP > 8.0 at neutral pH, >99% protein-bound). LLE offers superior sample cleanliness by leveraging the analyte's physicochemical properties. By adjusting the plasma pH below the drug's pKa (approx. 3.3 and 4.4), we suppress ionization, driving the molecule into the organic phase while leaving polar matrix interferences behind.

Critical Constraint: Photosensitivity Montelukast is extremely sensitive to light, undergoing rapid cis-trans isomerization to form the cis-isomer impurity. All steps must be performed under monochromatic yellow light (sodium lamp) or in amber glassware.

Method Development Strategy: The "Why" Behind the Protocol

Physicochemical Targeting
  • Analyte: Montelukast (MW 586.2 g/mol ).

  • Internal Standard: Montelukast-d6 (MW 592.2 g/mol ).

  • pKa: ~3.3 (carboxylic acid) and ~4.4 (quinoline nitrogen protonation).

  • Extraction Logic: To maximize recovery, the plasma pH is adjusted to ~3.5 using an acidic buffer. At this pH, the carboxylic acid moiety is protonated (neutral), significantly increasing solubility in the organic solvent (Methyl tert-butyl ether - MTBE).

Mechanism of Extraction (Visualization)

ExtractionMechanism cluster_plasma Plasma Phase (Aqueous) cluster_organic Organic Phase (MTBE) Plasma Human Plasma (pH ~7.4) Drug_Bound Montelukast-Albumin Complex (>99% Bound) Plasma->Drug_Bound Acid Add 0.1M Acetate Buffer (pH 3.5) Drug_Bound->Acid Disrupts Binding Free_Drug Free Montelukast (Protonated/Neutral Form) Acid->Free_Drug Suppresses Ionization Solvent Add MTBE (Lipophilic Solvent) Free_Drug->Solvent Partition Analyte Partitions to Organic Layer Solvent->Partition High LogD at pH 3.5

Figure 1: Mechanistic workflow of pH-dependent Liquid-Liquid Extraction for Montelukast.

Materials and Reagents

ReagentGradePurpose
Montelukast Sodium Reference Standard (>99%)Analyte
Montelukast-d6 Reference Standard (>98% isotopic purity)Internal Standard
Methyl tert-butyl ether (MTBE) HPLC/Spectro GradeExtraction Solvent
Acetonitrile (ACN) LC-MS GradeMobile Phase / Reconstitution
Ammonium Formate LC-MS GradeBuffer Additive
Formic Acid LC-MS GradepH Adjustment
Human Plasma (K2EDTA) Biological MatrixBlank Matrix

Detailed Experimental Protocol

Preparation of Stock Solutions
  • Stock A (Analyte): Dissolve Montelukast Sodium in Methanol to yield 1.0 mg/mL.

  • Stock B (IS): Dissolve Montelukast-d6 in Methanol to yield 1.0 mg/mL.

  • Working IS Solution: Dilute Stock B with 50% Methanol to 500 ng/mL.

    • Storage: -20°C in Amber Vials . Stability: ~1 month.

Extraction Procedure (Step-by-Step)

Pre-requisite: Ensure the laboratory is equipped with yellow safety lights. Avoid direct exposure to white light or sunlight.

  • Aliquot: Transfer 200 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube (or glass tube if available).

  • IS Addition: Add 50 µL of Working IS Solution (Montelukast-d6). Vortex gently for 10 seconds.

  • Acidification: Add 200 µL of 0.1M Ammonium Acetate buffer (adjusted to pH 3.5 with Formic Acid).

    • Why: This step neutralizes the drug and breaks protein binding.

    • Action: Vortex for 30 seconds.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes (using a multi-tube vortexer).

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Result: A clear upper organic layer (MTBE) and a lower aqueous pellet.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) or carefully pipette 1.2 mL of the supernatant (organic layer) into a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 150 µL of Mobile Phase (ACN:10mM Ammonium Formate, 80:20 v/v).

  • Final Prep: Vortex for 1 minute, centrifuge at 10,000 x g for 5 minutes, and transfer supernatant to an amber autosampler vial.

Workflow Diagram

ProtocolWorkflow cluster_steps Extraction Workflow Step1 Plasma (200µL) + IS (50µL) Step2 Acidify (pH 3.5 Buffer) Step1->Step2 Step3 Add MTBE (1.5 mL) Step2->Step3 Step4 Vortex & Spin (4000g, 10min) Step3->Step4 Step5 Dry Down (N2 @ 40°C) Step4->Step5 Step6 Reconstitute (Mobile Phase) Step5->Step6

Figure 2: Step-by-step extraction workflow for high-throughput analysis.

LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 4500/5500 or Agilent 6400 series). Ionization: ESI Positive Mode ([M+H]+).

ParameterSetting
Column C18 (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-0.5 min (20% B) → 0.5-2.0 min (90% B) → 2.0-3.0 min (90% B) → Re-equilibrate
Flow Rate 0.4 mL/min
Injection Vol 5 - 10 µL

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (V)
Montelukast 587.2423.210025
Montelukast-d6 593.2429.210025

Note: The transition 587.2 -> 423.2 corresponds to the loss of water and the cyclopropane-acetic acid side chain, providing high specificity.

Validation & Troubleshooting

Expected Performance Metrics
  • Recovery: > 85% (Consistent across QC levels).

  • Matrix Effect: 95-105% (Minimal ion suppression due to LLE cleanup).

  • Linearity: 1.0 ng/mL to 1000 ng/mL (r² > 0.995).[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery pH not optimizedEnsure plasma is acidified to pH < 4.0 before adding MTBE.
Split Peaks Solvent mismatchEnsure reconstitution solvent matches initial mobile phase conditions (high aqueous content).
Isomer Peak Light degradationCRITICAL: Verify amber glassware usage and sodium lighting. The cis-isomer elutes earlier than the parent.
High Backpressure ParticulatesFilter final reconstituted sample or centrifuge at high speed (10,000g) before injection.

References

  • Alsarra, I. A. (2004). Determination of montelukast in human plasma by high-performance liquid chromatography with fluorescence detection.[3][4] Journal of Medical Sciences. Link

  • Sripalakit, P., et al. (2008). A simple and sensitive liquid chromatography-tandem mass spectrometry method for determination of montelukast in human plasma.[2][5] Journal of Chromatography B. Link

  • Chauhan, B., et al. (2013).[6] Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica. Link

  • Al Omari, M. M., et al. (2007).[7] Effect of light and heat on the stability of montelukast in solution and in its solid state.[8] Journal of Pharmaceutical and Biomedical Analysis. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Application Note: High-Sensitivity Quantitation of Montelukast in Human Plasma via LC-MS/MS using Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the quantification of Montelukast in biological matrices (human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While Montelukast is a widely assayed leukotriene receptor antagonist, its bioanalysis is complicated by two critical factors: extreme photosensitivity (isomerization to the cis-form) and high lipophilicity (leading to adsorption and carryover). This guide prioritizes data integrity by utilizing Montelukast-d6 as a stable isotope internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability.

Molecule Profile & Analytical Challenges

Understanding the physicochemical properties of Montelukast is the prerequisite for a successful assay.

PropertyDescriptionAnalytical Implication
Chemical Nature Lipophilic, amphiphilic carboxylic acid.High protein binding (>99%).[1] Prone to sticking to plasticware (adsorption losses).
Stability Highly Photosensitive. Rapidly degrades to the cis-isomer and sulfoxides under UV/white light. All work must be performed under monochromatic yellow light.
pKa ~2.7 (acid) and ~5.8 (base).Mobile phase pH must be controlled (typically acidic, pH 3.5–4.5) to ensure protonation for ESI+ mode.
LogP ~8.6Strong retention on C18 columns; requires high organic content for elution.

Materials and Reagents

  • Analyte: Montelukast Sodium (Reference Standard).[2][3][4]

  • Internal Standard (IS): Montelukast-d6 (deuterated at the dimethyl group or similar stable position).

  • Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.[2]

  • Labware: Amber polypropylene tubes (to block UV light) or tubes wrapped in foil. Low-binding tubes are recommended.

Experimental Protocol

Internal Standard (IS) Strategy

Why d6? In ESI-MS/MS, co-eluting phospholipids from plasma often cause ion suppression. An analog IS (like another drug) cannot track these suppressions perfectly because it elutes at a different time. Montelukast-d6 co-elutes with the analyte, experiencing the exact same matrix effects, thereby mathematically cancelling out ionization errors.

Sample Preparation: Protein Precipitation (PPT)

Note: While Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) offers cleaner extracts, PPT is preferred for high-throughput PK studies due to speed. The d6-IS compensates for the "dirtier" PPT extract.

Step-by-Step Workflow:

  • Environment Setup: Turn off standard lab lights; use sodium vapor or yellow safety lights.

  • Spiking:

    • Aliquot 100 µL of patient plasma into a 2.0 mL amber microcentrifuge tube.

    • Add 10 µL of Montelukast-d6 Working Solution (e.g., 500 ng/mL in 50% MeOH).

    • Vortex gently for 10 seconds to equilibrate.

  • Precipitation:

    • Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Expert Insight: The acid helps break the strong drug-protein binding, improving recovery.

  • Extraction:

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer:

    • Transfer 200 µL of the clear supernatant to a clean amber autosampler vial.

    • Optional: Dilute 1:1 with water if peak shape is poor due to solvent mismatch.

LC-MS/MS Conditions[1][2][5][6][7]

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 50mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 0.5 min: 40% B

    • 2.5 min: 95% B (Elute Analyte)

    • 3.5 min: 95% B

    • 3.6 min: 40% B (Re-equilibrate)

    • 5.0 min: Stop

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][5]

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
Montelukast 586.2 [M+H]+422.2 Quantifier~25
586.2568.2Qualifier~15
Montelukast-d6 592.2 [M+H]+428.2 IS Quantifier~25

Workflow Visualization

The following diagram illustrates the critical path from sample receipt to data acquisition, highlighting the specific control points for light sensitivity and matrix correction.

Montelukast_Workflow cluster_prep Sample Preparation (Yellow Light Only) cluster_analysis LC-MS/MS Analysis Plasma Human Plasma (100 µL) IS_Spike Spike IS: Montelukast-d6 Plasma->IS_Spike  Correction Basis PPT Protein Precipitation (ACN + 0.1% FA) IS_Spike->PPT Centrifuge Centrifuge 14,000g @ 4°C PPT->Centrifuge Supernatant Supernatant Transfer (Amber Vials) Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC  Inject 5 µL ESI ESI+ Source (Ionization) LC->ESI MS MS/MS Detection (MRM Mode) ESI->MS  m/z 586->422

Figure 1: End-to-end bioanalytical workflow for Montelukast quantification, emphasizing the integration of the d6-IS prior to extraction.

Validation Parameters & Acceptance Criteria

To ensure scientific integrity, the method must meet FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

ParameterAcceptance CriteriaExperimental Note
Linearity r² > 0.995Typical Range: 1.0 – 1000 ng/mL.[1][5] Use 1/x² weighting.[2]
Accuracy 85-115% (80-120% at LLOQ)Calculated against nominal concentration.
Precision (CV) < 15% (< 20% at LLOQ)Run 6 replicates at Low, Mid, and High QC levels.
Recovery Consistent across levelsCompare extracted QC area vs. neat standard area.
Matrix Effect IS-normalized Factor ~ 1.0The d6-IS should suppress/enhance to the exact same degree as the analyte.

Expert Insights & Troubleshooting

The "Cis-Isomer" Trap

Montelukast naturally exists as the R-enantiomer. Under light stress, it converts to the cis-isomer.

  • Symptom: You see a small peak eluting just before the main Montelukast peak.

  • Solution: Ensure your LC gradient is shallow enough to chromatographically resolve the cis-isomer from the trans-isomer. If they co-elute, your quantification will be biased high (as they have the same mass).

Carryover Management

Due to high lipophilicity (LogP ~8.6), Montelukast sticks to the injector needle and rotor seal.

  • Protocol: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% FA .

  • Verification: Inject a double blank after the highest standard (ULOQ) to confirm carryover is < 20% of the LLOQ signal.

Adsorption Losses
  • Risk: Low concentration standards (e.g., 1 ng/mL) may "disappear" by sticking to the walls of glass vials.

  • Fix: Always use polypropylene tubes. If using glass autosampler vials, ensure they are silanized (deactivated).

References

  • Alsarra, I. et al. (2005). High-performance liquid chromatographic determination of montelukast in human plasma and its application to a bioequivalence study. Journal of Chromatography B. Link

  • Chauhan, B. et al. (2006). Photostability problems of montelukast sodium.[3][6][7] Journal of Pharmaceutical and Biomedical Analysis. Link

  • US Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Bharathi, D.V. et al. (2009).[2] LC-MS/MS method for the estimation of montelukast in human plasma.[1][2][5][8][6][9] Journal of Pharmacy Research. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

Sources

Mass spectrometry transition settings for Montelukast-d6

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Sensitivity Quantitation of Montelukast-d6 via LC-MS/MS

Executive Summary

This guide details the optimization of Mass Spectrometry (MS) transition settings for Montelukast-d6 , the deuterated internal standard (IS) used for the precise quantitation of Montelukast (Singulair®) in biological matrices. Unlike generic protocols, this document focuses on the mechanistic rationale behind Multiple Reaction Monitoring (MRM) selection, ensuring high specificity and minimizing cross-talk in regulated bioanalysis (GLP/GCP).

Key Technical Insight: Montelukast exhibits a facile neutral loss of water ([M+H-H₂O]⁺) in the collision cell.[1] While this provides a high-intensity signal, it can be prone to in-source fragmentation.[1] This protocol implements a "soft" ionization strategy coupled with high-resolution chromatographic separation to mitigate these artifacts.[1]

Compound Characterization

ParameterMontelukast (Analyte)Montelukast-d6 (Internal Standard)
CAS Number 158966-92-81093746-29-2
Molecular Formula C₃₅H₃₆ClNO₃SC₃₅H₃₀D₆ClNO₃S
Molecular Weight 586.2 g/mol 592.2 g/mol
Isotopic Label NoneHexadeuterated dimethyl carbinol moiety (-C(CD₃)₂OH)
LogP ~8.7 (Highly Lipophilic)~8.7
pKa 2.7 (Acidic), 5.8 (Basic)Similar

Structural Consideration: The d6-label is located on the tert-hydroxyl isopropyl group.[1] Metabolic stability of this site is crucial; however, the primary fragmentation pathway (water loss) occurs precisely at this functional group. The label is retained in the product ion because the oxygen leaves as water, but the deuterated methyl groups remain attached to the carbocation.

Method Development Strategy

Fragmentation Mechanism & MRM Selection

The choice of MRM transitions is dictated by the collision-induced dissociation (CID) behavior.[1]

  • Precursor Ion Selection: Both compounds form stable protonated molecular ions [M+H]⁺ in Positive ESI mode.[1]

    • Montelukast: m/z 586.2[2][3]

    • Montelukast-d6: m/z 592.2[1][4]

  • Primary Fragmentation (Quantifier): The most abundant product ion results from the loss of water (18 Da).[1]

    • Mechanism: Protonation of the tertiary alcohol

      
       Elimination of H₂O 
      
      
      
      Formation of a stable tertiary carbocation.
    • Montelukast: 586.2

      
       568.2[2]
      
    • Montelukast-d6: 592.2

      
       574.2 (Retains d6 label).[1]
      
  • Secondary Fragmentation (Qualifier): High-energy collision leads to cleavage of the propyl backbone or the quinoline moiety.[1]

    • Montelukast: 586.2

      
       422.1 (Cleavage of the sulfur-linked side chain).[1]
      
    • Montelukast-d6: 592.2

      
       428.1 (Shift of +6 Da confirms the label is on the retained fragment).[1]
      
Fragmentation Pathway Diagram

The following diagram illustrates the critical decision nodes in optimizing the MS method.

Montelukast_Fragmentation Fig 1. Fragmentation logic for Montelukast-d6 MRM selection. Start Montelukast-d6 [M+H]+ m/z 592.2 Collision Collision Cell (CID) Start->Collision ESI+ Source WaterLoss Loss of H2O (Neutral Loss -18) Collision->WaterLoss Low CE (15-25 eV) BackboneCleavage Backbone Cleavage (High Energy) Collision->BackboneCleavage High CE (30-45 eV) QuantIon Quantifier Ion m/z 574.2 (High Intensity) WaterLoss->QuantIon QualIon Qualifier Ion m/z 428.1 (High Specificity) BackboneCleavage->QualIon

Detailed Experimental Protocol

Materials & Reagents
  • Standards: Montelukast Sodium (USP Reference Standard), Montelukast-d6 (Toronto Research Chemicals or equivalent, >99% isotopic purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).[1]

Stock Solution Preparation
  • Montelukast-d6 Stock (1 mg/mL): Dissolve 1 mg in 1 mL Methanol.[1] Note: Montelukast is light-sensitive.[1] Use amber glass vials and minimize exposure to white light.

  • Working IS Solution (500 ng/mL): Dilute stock in 50:50 ACN:Water.

Sample Preparation (Protein Precipitation)
  • Rationale: Montelukast is highly protein-bound (>99%).[1] A simple precipitation is effective and minimizes adsorptive losses associated with SPE cartridges.

  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of Working IS Solution (Montelukast-d6).[1]

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC)

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Thermo Hypersil GOLD), 50 x 2.1 mm, 3.5 µm or sub-2 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water pH 4.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 40% B[1]

    • 0.5 min: 40% B[1]

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 40% B[1]

    • 5.0 min: Stop

Mass Spectrometry (Triple Quadrupole Settings)

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3][5]

  • Spray Voltage: 3500 - 4500 V (Instrument dependent).

  • Source Temp: 400°C - 500°C (High temp required for efficient desolvation of lipophilic compounds).[1]

MRM Transition Table (Optimized)

AnalytePrecursor (Q1)Product (Q3)Dwell (ms)Cone Voltage (V)Collision Energy (eV)Type
Montelukast 586.2568.21003022Quant
Montelukast 586.2422.11003035Qual
Montelukast-d6 592.2 574.2 100 30 22 Quant
Montelukast-d6 592.2 428.1 100 30 35 Qual

*Note: Voltages are generic estimates for Sciex/Waters systems. Perform a compound optimization ramp (± 5V) for your specific instrument.

Workflow Visualization

LCMS_Workflow Fig 2. Optimized LC-MS/MS Workflow for Montelukast Quantitation. Sample Biological Sample (Plasma/Serum) IS_Add Add Montelukast-d6 IS (Correction for matrix effects) Sample->IS_Add Prep Protein Precipitation (ACN + 0.1% FA) IS_Add->Prep Centrifuge Centrifugation 14k rpm, 10 min Prep->Centrifuge LC LC Separation C18 Column, Gradient Elution Centrifuge->LC Supernatant Injection MS MS/MS Detection MRM: 592.2 -> 574.2 LC->MS Data Quantitation Ratio (Analyte/IS) MS->Data

Results & Discussion

Linearity and Sensitivity

Using this protocol, a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL is typically achievable. The calibration curve (weighted 1/x²) should be linear from 1 to 1000 ng/mL with r² > 0.995.[1][2]

Matrix Effects

Montelukast is highly lipophilic (LogP ~8.[1]7) and elutes late in the chromatogram, often co-eluting with plasma phospholipids.

  • Mitigation: The use of Montelukast-d6 is critical here.[1] Because the deuterated IS co-elutes perfectly with the analyte, it experiences the exact same ion suppression or enhancement.

  • Validation: Monitor the IS peak area across the run. A variation of >15% suggests phospholipid buildup on the column.

Troubleshooting Guide
  • Issue: High Background/Carryover.

    • Cause: Montelukast "sticks" to injector ports due to lipophilicity.[1]

    • Solution: Use a needle wash with high organic content (e.g., 90:10 ACN:Water + 0.1% Formic Acid).[1]

  • Issue: Signal Instability.

    • Cause: In-source fragmentation of the labile hydroxyl group.[1]

    • Solution: Lower the Declustering Potential (DP) or Cone Voltage slightly to prevent premature water loss before Q1 selection.[1]

References

  • Alsarra, I. A., et al. (2005).[1] High-performance liquid chromatographic determination of montelukast in human plasma and its application to a bioequivalence study. Journal of Chromatography B. Link[1]

  • Vemula, K. S., et al. (2013).[1] Development and validation of LC-MS/MS method for the simultaneous determination of montelukast and fexofenadine in human plasma. SpringerPlus.[1] Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 45039959, Montelukast-d6 Sodium Salt.[1]Link[1]

  • European Medicines Agency. (2010).[1] Guideline on Bioanalytical Method Validation.Link

Sources

Application Note: High-Precision Therapeutic Drug Monitoring of Montelukast in Human Plasma Using Montelukast-d6

[1][2]

Executive Summary

Therapeutic Drug Monitoring (TDM) of Montelukast, a potent leukotriene receptor antagonist, is critical for optimizing asthma management and assessing adherence. However, Montelukast presents two significant bioanalytical challenges: severe photosensitivity (isomerization to the inactive cis-form) and variable matrix effects in plasma.

This protocol details a robust LC-MS/MS methodology utilizing Montelukast-d6 as a stable isotope-labeled internal standard (SIL-IS). By co-eluting with the analyte, Montelukast-d6 actively corrects for ionization suppression and recovery losses, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Chemical & Physical Properties

Understanding the structural relationship between the analyte and the internal standard is vital for method design. Montelukast-d6 retains the chromatographic behavior of the target while providing mass differentiation.

PropertyMontelukast (Analyte)Montelukast-d6 (Internal Standard)
CAS Number 158966-92-81000417-33-3
Formula C₃₅H₃₆ClNO₃SC₃₅H₃₀D₆ClNO₃S
Molecular Weight 586.18 g/mol 592.22 g/mol
pKa ~2.7 (Acid), ~5.8 (Base)Similar
LogP ~8.7 (Highly Lipophilic)Similar
Solubility Soluble in MeOH, EtOH, DMSOSoluble in MeOH, EtOH, DMSO
Stability Highly Photosensitive Highly Photosensitive

Critical Handling: The "Dark Room" Protocol

Expert Insight: The most common cause of assay failure for Montelukast is not instrument sensitivity, but sample degradation during preparation. Montelukast rapidly converts to its cis-isomer upon exposure to UV/VIS light. The cis-isomer has different pharmacological properties and must be chromatographically separated or prevented.

Mandatory Stability Measures:
  • Amber Glassware: All stock solutions must be prepared in amber glass vials.

  • Light Conditions: All sample preparation should occur under monochromatic red light or gold fluorescent tubes (wavelengths >500 nm).

  • Temperature: Keep samples at 4°C during autosampler residence to minimize oxidative degradation.

Analytical Workflow Logic

The following diagram illustrates the end-to-end workflow, highlighting the critical correction mechanism provided by the d6-IS.

Montelukast_Workflowcluster_logicMechanism of Error CorrectionSamplePatient Plasma(Variable Matrix)SpikeSpike Internal Standard(Montelukast-d6)Sample->Spike  Correction StartPPTProtein Precipitation(Acetonitrile, 4°C)Spike->PPTCentrifugeCentrifugation(10,000g, 10 min)PPT->CentrifugeLCLC Separation(C18 Column)Centrifuge->LC  SupernatantMSMS/MS Detection(ESI+)LC->MSMatrixEffectMatrix Effect(Ion Suppression)LC->MatrixEffectResultQuantification(Area Ratio Analyte/IS)MS->ResultCorrectiond6 & AnalyteAffected EquallyMatrixEffect->CorrectionCorrection->Result  Ratio Normalization

Figure 1: Analytical workflow demonstrating the integration of Montelukast-d6 to normalize matrix effects during the ionization phase.

Experimental Protocol

A. Stock Solution Preparation[4]
  • Montelukast Stock (1 mg/mL): Dissolve 10 mg of Montelukast Sodium in 10 mL of Methanol. Store in Amber Vial at -20°C.

  • IS Stock (1 mg/mL): Dissolve 1 mg of Montelukast-d6 in 1 mL of Methanol. Store in Amber Vial at -20°C.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in Acetonitrile. This serves as the precipitating agent.

B. Sample Preparation (Protein Precipitation)

This method uses "crash" precipitation for high throughput, relying on the d6-IS to correct for any recovery variance.

  • Transfer 100 µL of patient plasma into a 1.5 mL amber microcentrifuge tube.

  • Add 300 µL of Working IS Solution (Acetonitrile containing Montelukast-d6).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an amber autosampler vial with insert.

  • Inject 5 µL into the LC-MS/MS system.

C. LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 0.5 min: 40% B

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 40% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][3][4]

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Montelukast 586.2422.2Quantifier25
586.2568.2Qualifier15
Montelukast-d6 592.2428.2Quantifier25
592.2574.2Qualifier15

Note: The transition 586→568 represents water loss

Method Validation Criteria (FDA/ICH M10)

To ensure clinical reliability, the method must meet the following validation pillars:

Linearity & Range
  • Target Range: 5.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Requirement: Correlation coefficient (

    
    ) > 0.99.[1][3][4][5]
    
  • Weighting:

    
     linear regression is recommended to improve accuracy at the lower end of the curve.
    
Specificity (Isomer Separation)

The method must demonstrate separation between Montelukast (Trans) and its cis-isomer.

  • Test: Expose a standard solution to UV light for 1 hour. Inject and ensure two distinct peaks appear.

  • Acceptance: Baseline resolution (

    
    ) between the cis and trans forms.
    
Matrix Effect (Quantitative Assessment)

Because plasma composition varies (lipids, salts), ion suppression can occur.

  • Calculation:

    
    
    
  • IS Normalized MF:

    
    
    
  • Acceptance: The IS-Normalized MF should be close to 1.0 (indicating the d6-IS is compensating perfectly).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase A pH is acidic (~3.5) using Formic Acid/Ammonium Formate.[3]
Extra Peak Pre-Elution Cis-isomer formation.Check light protection during sample prep.[6] Use amber glassware.
Low Sensitivity Ion suppression.Switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).
Carryover Lipophilic nature of Montelukast.Increase needle wash solvent strength (e.g., 50:50 MeOH:Isopropanol).

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation, Guidance for Industry.[7][8][9] U.S. Department of Health and Human Services.[7]

  • Alsarra, I. et al. (2005). Stability of Montelukast in solution and solid state: Effect of light and heat.[10][11] Journal of Chromatographic Science. (Demonstrates cis-isomer degradation pathways).

  • Katteboina, S. et al. (2015).[2] LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. American Journal of PharmTech Research.[2] (Source for MRM transitions and extraction protocols).

  • PubChem. (2023). Montelukast Sodium Compound Summary.[6] National Library of Medicine.

Application Note: High-Precision Calibration of Montelukast in Human Plasma using Montelukast-d6 Sodium Salt

[1][2]

Executive Summary & Scientific Rationale

This protocol details the rigorous preparation of calibration curves for Montelukast in human plasma, utilizing Montelukast-d6 sodium salt as the Internal Standard (IS).

In bioequivalence (BE) and pharmacokinetic (PK) studies, Montelukast presents specific challenges:

  • Photo-instability: Rapid isomerization to the cis-form upon exposure to UV/visible light.[1][2]

  • Adsorption: High lipophilicity (LogP ~7.[1][2]9) leads to non-specific binding to plasticware.[1][2]

  • Matrix Effects: Significant ion suppression in electrospray ionization (ESI).[1][2]

Why Montelukast-d6? While structural analogs (e.g., Candesartan) are sometimes used, they do not co-elute perfectly with Montelukast.[1][2] Montelukast-d6 co-elutes and experiences the exact same matrix suppression and extraction inefficiency as the analyte. This protocol utilizes the Isotope Dilution Mass Spectrometry (IDMS) principle to auto-correct for these variances.[1][2]

Critical Physiochemical Considerations

The "Sodium Salt" Stoichiometry

Researchers often purchase Montelukast-d6 Sodium Salt but must report concentration as Montelukast Free Acid .[1][2] Failure to correct for the sodium ion will result in a systematic accuracy error of ~3-4%.[1]

  • Montelukast Sodium (d0): MW ~608.17 g/mol [1][2]

  • Montelukast Free Acid (d0): MW ~586.21 g/mol [1][2]

  • Correction Factor:

    
    [1][2]
    

Note: Always check the specific Certificate of Analysis (CoA) for the exact molecular weight and purity of your deuterated standard, as the degree of deuteration (d5 vs d6 purity) can vary.

Photostability Mandate

WARNING: Montelukast degrades significantly within minutes under standard laboratory lighting.[1][2]

  • Protocol: All steps MUST be performed under monochromatic sodium light (yellow light) or low-actinic red light.[1][2]

  • Glassware: Use amber borosilicate glass exclusively. Wrap clear vessels in aluminum foil if amber is unavailable.

Experimental Protocol

Phase A: Stock Solution Preparation

Objective: Prepare accurate primary stocks correcting for salt form and purity.

  • Primary Stock (Analyte):

    • Weigh ~10.00 mg of Montelukast Sodium.[1][2]

    • Dissolve in Methanol (MeOH) to yield a final concentration of 1.0 mg/mL (free acid equivalent).

    • Calculation:

      
      [1][2]
      
  • Primary Stock (IS - Montelukast-d6):

    • Weigh ~1.00 mg of Montelukast-d6 Sodium Salt.[1][2]

    • Dissolve in MeOH to yield 100 µg/mL.[1][2]

    • Storage: -20°C or -80°C in amber vials. Stability is typically 30 days.[1][2]

  • IS Working Solution (ISWS):

    • Dilute the IS Primary Stock with 50% Methanol/Water to a concentration of 500 ng/mL .

    • Rationale: This concentration targets a signal intensity roughly equivalent to the mid-range of the calibration curve.

Phase B: Calibration Standards (Spiking)

Matrix: Drug-free Human Plasma (K2EDTA).[1][2] Range: 5.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).[1][2]

Standard IDConcentration (ng/mL)Preparation Strategy
STD-8 (ULOQ) 1000.0Spiked directly from Intermediate Stock
STD-7 800.0Dilution of STD-8
STD-6 500.0Dilution of STD-8
STD-5 200.0Dilution of STD-6
STD-4 100.0Dilution of STD-5
STD-3 50.0Dilution of STD-4
STD-2 10.0Dilution of STD-3
STD-1 (LLOQ) 5.0Dilution of STD-2

Self-Validating Step: Prepare Quality Control (QC) samples (Low, Mid, High) from a separate weighing of the reference material to verify the calibration curve's accuracy.

Phase C: Sample Extraction (Protein Precipitation)[1][2]

This method uses Protein Precipitation (PPT) for high throughput.[1][2]

  • Aliquot: Transfer 200 µL of Spiked Plasma (STD/QC) or Subject Sample into a 2.0 mL amber microcentrifuge tube.

  • IS Addition: Add 50 µL of IS Working Solution (Montelukast-d6, 500 ng/mL).

    • Note: Add 50 µL of 50% MeOH to "Double Blank" samples.

  • Vortex: Mix gently for 10 seconds.

  • Precipitation: Add 600 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Mechanistic Insight: Acidified ACN ensures full precipitation and keeps Montelukast in its protonated state

      
      .[1][2]
      
  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an amber HPLC vial containing 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

    • Why dilute? Injecting pure ACN can cause "solvent effects" (peak broadening) on aqueous C18 columns.[1][2]

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (100%).[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MRM) Parameters

Ionization: ESI Positive Mode (

CompoundPrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (V)
Montelukast 586.2422.210025
Montelukast-d6 592.2428.210025

Note: The transition 586->422 represents the loss of the cyclopropane-acetic acid moiety.

Workflow Visualization

Diagram 1: Analytical Workflow

This diagram illustrates the critical path from stock preparation to data acquisition, highlighting the light-sensitive checkpoints.

Montelukast_Workflowcluster_prepSample Preparation (Amber Glassware Required)cluster_analysisInstrumental AnalysisStockStock Prep(Correct for Na+ Salt)SpikeSpike Plasma(Standards & QCs)Stock->SpikeIS_AddAdd Montelukast-d6(Internal Standard)Spike->IS_AddPPTProtein Precipitation(ACN + 0.1% FA)IS_Add->PPTCentrifugeCentrifuge14k RPM, 4°CPPT->CentrifugeLCLC Separation(C18 Column)Centrifuge->LCSupernatant InjectionMSMS/MS Detection(MRM Mode)LC->MSDataData Processing(Ratio: Analyte/IS)MS->DataLightCRITICAL:Protect from UV LightLight->StockLight->Spike

Caption: Step-by-step bioanalytical workflow emphasizing light protection and IS integration.

Data Processing & Validation Logic

The IS Correction Mechanism

The calibration curve is not plotted as Absolute Intensity vs. Concentration. It is plotted as Area Ratio vs. Concentration .[1][2]

12

This ratio cancels out errors. For example, if the injection needle is slightly clogged and delivers 10% less volume, both the Analyte and the IS decrease by 10%. The ratio remains constant, preserving accuracy.

Diagram 2: Logic of Internal Standardization

IS_LogicAnalyteMontelukast(Variable in Sample)MatrixMatrix Effects(Suppression)Analyte->MatrixISMontelukast-d6(Constant Added)IS->MatrixSignal_AAnalyte Signal(Suppressed)Matrix->Signal_ASignal_ISIS Signal(Suppressed Equally)Matrix->Signal_ISRatioCalculated Ratio(Signal A / Signal IS)Signal_A->RatioSignal_IS->RatioResultAccurate Conc.(Error Cancelled)Ratio->Result

Caption: How Montelukast-d6 compensates for matrix effects and signal suppression.

Regression Model
  • Fit: Linear (

    
    )[1][2]
    
  • Weighting:

    
    
    
    • Reasoning: Bioanalytical variance increases with concentration (heteroscedasticity).[1][2]

      
       weighting prioritizes accuracy at the LLOQ, which is critical for PK elimination phase data.
      

Troubleshooting & Quality Assurance

  • Non-Linearity: If the curve flattens at the ULOQ (1000 ng/mL), it indicates detector saturation.

    • Solution: Use a less sensitive mass transition or dilute samples.[1][2]

  • High Background in Blanks:

    • Cause: Carryover.[1][2] Montelukast is "sticky."[1][2]

    • Solution: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.[1][2]

  • IS Variation: If IS area varies >20% between samples.

    • Cause: Inconsistent pipetting or matrix effects.[1][2]

    • Solution: Review extraction efficiency; ensure d6-IS is added before precipitation.

References

  • US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Alsante, K. M., et al. (2007).[1][2] "Degradation and impurity analysis for pharmaceutical drug candidates." Advanced Drug Delivery Reviews. (Discusses Montelukast photo-instability).

  • Sarkar, A., et al. (2012).[1][2] "Simultaneous determination of montelukast and fexofenadine in human plasma using LC-MS/MS." Journal of Chromatography B. (Reference for MRM transitions and extraction).

Troubleshooting & Optimization

Technical Support Center: Montelukast-d6 Sodium Peak Tailing & Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Chromatographic Anomalies (Tailing, Splitting, Broadening) Applicable Analyte: Montelukast-d6 Sodium (Internal Standard) & Montelukast (Analyte) Audience: Bioanalytical Scientists, Method Development Leads[1]

Executive Summary: The Amphiphilic Challenge

Montelukast-d6 sodium is a challenging molecule for LC-MS/MS quantification due to its amphiphilic nature and high lipophilicity (LogP ~8.7) .[1] It possesses both a carboxylic acid moiety (pKa ~4.[2]4) and a tertiary amine (pKa ~8.8).[1]

Peak tailing with Montelukast-d6 is rarely a simple column failure.[1] It is almost always a symptom of secondary silanol interactions or uncontrolled ionization states . Because this is your Internal Standard (IS), poor peak symmetry directly compromises integration accuracy, linearity, and reproducibility of the analyte-to-IS ratio.

This guide moves beyond generic advice to address the specific molecular behaviors of Montelukast-d6.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

The "Silanol Trap" Mechanism

In standard Reversed-Phase (RP) chromatography under acidic conditions (e.g., 0.1% Formic Acid, pH ~2.7), the tertiary amine on Montelukast is fully protonated (


). Simultaneously, residual silanol groups (

) on the silica support can ionize to

, especially if the column end-capping is insufficient or hydrolyzed.[1]

The Result: The positively charged amine drags against the negatively charged silanol surface via ion-exchange interactions, causing the characteristic "shark fin" tailing.[3]

Diagram: The Mechanism of Montelukast Tailing

MontelukastInteraction cluster_0 Mobile Phase (Acidic pH < 3) cluster_1 Stationary Phase (Silica Surface) Mont Montelukast-d6 (Protonated Amine +) Silanol Residual Silanol (Ionized Si-O-) Mont->Silanol Secondary Interaction (CAUSES TAILING) C18 C18 Ligand (Hydrophobic Retention) Mont->C18 Primary Retention (Desired) Result Result: Peak Tailing & Retention Shift Silanol->Result

Figure 1: Mechanism of secondary silanol interactions causing peak tailing in Montelukast-d6 analysis.[1]

Module 2: Mobile Phase & pH Strategy

The Issue: Using simple acidic modifiers (Formic Acid/Acetic Acid) is insufficient for Montelukast. You need ionic strength to mask silanols.

Protocol A: The "Chaotropic" Buffer Fix (Recommended)

Adding ammonium ions competes with the Montelukast amine for silanol sites, effectively "blocking" the drag.

  • Mobile Phase A: 5mM - 10mM Ammonium Formate (pH ~3.5).[1]

  • Mobile Phase B: Acetonitrile (or Methanol) + 5mM Ammonium Formate.[1]

  • Why: The ammonium cation (

    
    ) floods the silanol sites.
    
  • Evidence: Studies show significant reduction in asymmetry factor (

    
    ) from >2.0 to <1.3 with the addition of ammonium salts [1].
    
Protocol B: High pH Strategy (Alternative)

If your column chemistry allows (e.g., Hybrid Particle Technology like BEH or Gemini), switch to basic conditions.

  • Mobile Phase A: 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 9.0 - 10.0).[1]

  • Why: At pH 10, the Montelukast amine is deprotonated (neutral). Neutral amines do not interact with silanols.

  • Warning: Do NOT use this on standard silica columns; it will dissolve the silica bed.

ParameterAcidic Conditions (Formic Acid only)Buffered Acidic (Ammonium Formate)Basic Conditions (Ammonium Hydroxide)
Amine State Protonated (+)Protonated (+)Neutral (0)
Silanol Interaction High (Severe Tailing) Low (Competed by NH4+) None
MS Sensitivity High (Positive Mode)High (Positive Mode)Moderate/High (Depends on ionization)
Recommendation ❌ AvoidStandard Choice ✅ Excellent (Requires Hybrid Column)

Module 3: The "Phantom Peak" (Isomerization)

Symptom: You see a split peak, a shoulder, or a "doublet" that looks like tailing but integrates as two partially resolved peaks.

Diagnosis: This is likely Light-Induced Isomerization , not chromatographic tailing.[1] Montelukast is highly photosensitive and converts from the E-isomer (active) to the Z-isomer (cis-isomer) upon exposure to UV/visible light [2].[1]

Validation Protocol: The "Dark" Test
  • Prepare Fresh: Prepare a fresh stock of Montelukast-d6 in an amber vial under low-light conditions (sodium vapor or red light).

  • Expose: Intentionally expose half the sample to benchtop fluorescent light for 1 hour.

  • Run: Inject both samples.

  • Result: If the "tail" or shoulder appears only in the exposed sample, your issue is sample handling, not chromatography.

Prevention:

  • Use amber glassware for all stocks and autosampler vials.

  • Wrap tubing in foil if run times are long.

  • Keep autosampler temperature at 4°C (slows degradation).[1]

Module 4: Metal Chelation

Symptom: Broad, tailing peaks that persist even after optimizing pH and using a new column.

Diagnosis: The carboxylic acid group on Montelukast can chelate trace metals (Iron, Stainless Steel ions) in the LC flow path.

Troubleshooting Steps:

  • Chelating Additive: Add 5µM Medronic Acid or EDTA to Mobile Phase A. If peak shape sharpens immediately, metal chelation is the cause.

  • Passivation: Flush the LC system with 30% Phosphoric Acid (remove column first!) to passivate steel surfaces.

  • Hardware: Switch to PEEK tubing or a bio-inert LC system if available.

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific issue.

Troubleshooting Start Start: Montelukast-d6 Peak Issue CheckSplit Is the peak split or shouldering? Start->CheckSplit CheckLight Check Light Exposure (Isomerization) CheckSplit->CheckLight Yes CheckTail Is it pure tailing? (As > 1.5) CheckSplit->CheckTail No CheckMP Is Mobile Phase Buffered? CheckTail->CheckMP Yes AddBuffer Action: Add 5-10mM Ammonium Formate CheckMP->AddBuffer No (Only Acid) CheckCol Is Column End-Capped? CheckMP->CheckCol Yes (Already Buffered) ChangeCol Action: Switch to High-Load End-Capped C18 or Hybrid CheckCol->ChangeCol No/Unknown CheckMetal Action: Check for Metal Chelation (Add EDTA/Passivate) CheckCol->CheckMetal Yes, still tailing

Figure 2: Diagnostic workflow for resolving Montelukast-d6 peak anomalies.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to suppress tailing?

  • A: No. While TEA suppresses silanol interactions, it is a strong ion-pairing agent that will drastically suppress your MS ionization signal (electrospray quenching).[1] Use Ammonium Formate or Ammonium Acetate instead.

Q: My analyte (Montelukast) looks fine, but the IS (Montelukast-d6) is tailing. Why?

  • A: This is chemically unlikely as they are chromatographic twins. Check your IS working solution solvent . If the IS is dissolved in 100% Methanol but injected into a highly aqueous initial gradient, you may be seeing "solvent effect" tailing. Ensure the IS solvent matches the initial mobile phase strength (e.g., 50:50 Water:MeOH).

Q: What is the ideal column for Montelukast?

  • A: A C18 column with high carbon load (>15%) and exhaustive end-capping is required.[1]

    • Examples: Waters XBridge BEH C18, Phenomenex Kinetex EVO C18, or Agilent ZORBAX Eclipse Plus C18.

Q: Why does the peak tailing get worse over time?

  • A: This suggests column fouling or void formation.[4] Montelukast is lipophilic and can precipitate if the organic wash is insufficient. Ensure your gradient ends with a high organic wash (95% B) for at least 2-3 column volumes to remove matrix build-up.[1]

References

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium.[5] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Montelukast Sodium Compound Summary.[5][6] Retrieved from [Link][1]

  • Chromatography Forum. (2008). Peak tailing and disappearing peak in LC/MS/MS.[7] Retrieved from [Link]

  • Element Lab Solutions. (2025).[1][8][9] Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link][1]

Sources

Technical Support Center: Managing Montelukast-d6 Isomerization in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Montelukast-d6. As a deuterated internal standard, the chemical integrity of Montelukast-d6 is paramount for accurate bioanalytical and pharmaceutical quantification. One of the most critical challenges researchers face is the light-induced cis-trans isomerization of the molecule in solution. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you mitigate this issue, ensuring the reliability and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak eluting just before my main Montelukast-d6 peak in my chromatogram. What is it?

A: This is highly likely the cis-isomer of Montelukast-d6.[1][2][3] Montelukast, and by extension its deuterated analog, is a trans-isomer that can readily convert to its cis-isomer upon exposure to light, particularly UV radiation.[1][2] The United States Pharmacopeia (USP) monograph for Montelukast notes that the cis-isomer has a relative retention time of approximately 0.92 compared to the main trans-isomer peak.[4][5]

Q2: Why is the presence of the cis-isomer a problem?

A: The cis-isomer is considered an impurity and is not pharmacologically active.[1] When using Montelukast-d6 as an internal standard, its conversion to the cis-isomer means the concentration of the active trans-isomer is reduced. This leads to an inaccurate response ratio with the non-deuterated Montelukast analyte, compromising the accuracy and validity of your quantitative analysis. Regulatory guidelines strictly control the percentage of the cis-isomer in both active pharmaceutical ingredients (APIs) and final dosage forms.[1]

Q3: How much cis-isomer is acceptable?

A: For Montelukast Sodium API, the limit for the cis-isomer is typically less than 0.15%, and for pharmaceutical dosage forms, it's less than 0.20%.[1] While specific limits for a d6-internal standard solution are not defined by pharmacopeias, the goal should always be to minimize its formation to ensure analytical accuracy.

Q4: Can I reverse the isomerization back to the trans form?

A: While the isomerization is photoreversible to some extent, it is not a practical or reliable method for sample remediation.[6] The process establishes a photoequilibrium, and complete conversion back to the pure trans-isomer is not feasible under standard laboratory conditions. Prevention is the only effective strategy.

Troubleshooting Guide: Isomer Formation

Symptom / Observation Probable Cause(s) Recommended Corrective Actions & Prevention
High cis-isomer peak (>1%) in a freshly prepared standard solution. 1. Light Exposure During Preparation: Weighing and dissolution were performed under direct, high-intensity laboratory light (especially fluorescent or near a window).[7][8] 2. Inappropriate Glassware: Standard clear glass or plastic vials were used instead of amber or light-blocking containers.[1][8][9] 3. Solvent Choice: The solvent used may accelerate photodegradation.1. Control Lighting: Work under yellow or amber light (wavelengths >500 nm), or in a dimly lit area.[9] Avoid direct sunlight or UV light exposure at all times.[8] 2. Use Protective Equipment: Always use amber glass volumetric flasks and vials.[9][10] For autosampler trays exposed to light, use amber or UV-protectant vials. If unavailable, wrap clear vials in aluminum foil.[1][8] 3. Optimize Solvent: While Montelukast is soluble in various organic solvents, studies have shown it is most stable against photodegradation in 70% methanol.[2][3]
cis-isomer peak area increases over time in the autosampler. 1. Autosampler Exposure: The autosampler tray is not shielded from ambient light, and samples are left for an extended period before injection. 2. Temperature Effects: Although light is the primary driver, elevated autosampler temperatures can sometimes contribute to degradation.1. Minimize Residence Time: Sequence your runs to minimize the time samples sit in the autosampler. If possible, use a cooled autosampler and cover the tray with a UV-blocking shield. 2. Work in Batches: For long runs, prepare and load samples in smaller batches to reduce the total exposure time for any single vial.
Inconsistent peak area ratios between Montelukast analyte and Montelukast-d6 internal standard. 1. Differential Isomerization: The sample (e.g., in plasma) and the standard (in solvent) are exposed to different light conditions during processing, leading to varying rates of isomerization. 2. Contaminated Standard: The stock or working solution of Montelukast-d6 was already partially isomerized before being spiked into the sample.1. Standardize Procedures: Ensure all samples, calibrators, and QCs are handled under identical lighting conditions from preparation to injection.[1] This is especially critical during plasma sample processing.[1] 2. Verify Standard Integrity: Regularly check the purity of your Montelukast-d6 stock solution via HPLC-UV. Prepare fresh stock solutions frequently and store them protected from light at -20°C or below.[10]

Core Technical Guide: Prevention & Control of Isomerization

The Mechanism: Photo-induced Isomerization

The structure of Montelukast contains a styryl functional group with a carbon-carbon double bond in the trans (or E) configuration. This double bond is the site of the isomerization. When a molecule of Montelukast absorbs photons of sufficient energy (primarily in the UV and blue light spectrum, ~250-360 nm), the π-bond can temporarily break, allowing for rotation around the sigma bond.[6][8] If the bond reforms while the molecule is in the rotated state, the result is the cis (or Z) isomer.[10][11] This process is a true photoisomerization and is the primary degradation pathway for Montelukast in solution.[2][3][12]

The rate of this photodegradation is influenced by the light source, with UV (254 nm) being the most destructive, followed by daylight, tungsten, and neon light.[2][3]

Caption: Fig 1. Photo-induced cis-trans isomerization.

Impact of Experimental Conditions on Stability

The stability of Montelukast-d6 in solution is not just a function of light but is also influenced by solvent, pH, and temperature.

Parameter Effect on Isomerization & Stability Recommendation
Light Primary Cause. The rate of isomerization is directly proportional to the intensity and energy of the light source. UV and daylight are most detrimental.[2][3][13]Work under amber/sodium light. Use amber glassware and vials. Wrap clear containers in foil.[1][8][9]
Solvent Significant Influence. The type of solvent affects the rate of photodegradation. Studies show Montelukast is most stable in 70% methanol.[2][3]For stock and working standards, prefer a solution of 70% methanol in water . If other solvents like acetonitrile are required for chromatography, prepare solutions immediately before use.
pH Secondary Effect. While light is the main factor for isomerization, pH affects overall chemical stability. Montelukast has low solubility at low pH and degrades rapidly in acidic solutions under thermal stress.[2][14] It is more stable in neutral to basic solutions.[2][14]Maintain a pH in the neutral range for aqueous solutions. For HPLC mobile phases, a slightly acidic pH (e.g., 3.5 using ammonium acetate buffer) can be used for good chromatography, but solution stability should be monitored.[2][3]
Temperature Minor Effect on Isomerization. Isomerization is primarily a photochemical, not a thermal, process. However, high temperatures can promote other forms of degradation (e.g., oxidation).[2]Store stock solutions frozen (-20°C or -80°C) .[10] Keep working solutions in a cooled autosampler if possible.

Experimental Protocols

Protocol 1: Preparation and Storage of Montelukast-d6 Stock Solution

This protocol is designed to minimize the formation of the cis-isomer during the preparation of a primary stock solution.

Materials:

  • Montelukast-d6 solid standard

  • HPLC-grade Methanol

  • Deionized Water

  • Class A amber volumetric flasks

  • Amber glass storage vials with PTFE-lined caps

  • Analytical balance

  • Pipettes and syringes with foil-wrapped barrels

Procedure:

  • Set Up a Light-Controlled Workspace: Perform all steps under amber or yellow lighting. Avoid proximity to windows and turn off overhead fluorescent lights.

  • Weighing: Accurately weigh the required amount of Montelukast-d6 solid into an amber glass vial. Perform this step as quickly as possible to minimize light exposure.

  • Initial Dissolution: Add a small volume of methanol to the vial to dissolve the solid.

  • Transfer and Dilution: Quantitatively transfer the dissolved solution to a Class A amber volumetric flask of the desired volume. Rinse the weighing vial multiple times with 70% methanol and add the rinsates to the flask.

  • Final Volume: Bring the flask to final volume using 70% methanol.

  • Mixing: Cap the flask securely and mix thoroughly by inversion.

  • Aliquoting and Storage: Immediately aliquot the stock solution into amber glass storage vials. Purge the vials with nitrogen or argon before capping to prevent oxidation.

  • Labeling and Storage: Clearly label the vials, including concentration and preparation date. Store frozen at -20°C or below.[10]

Protocol 2: Workflow for Quantifying cis-Isomer Content

This workflow outlines the HPLC-UV method for checking the purity of your Montelukast-d6 standard.

Caption: Fig 2. Workflow for purity assessment.

HPLC Method Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 10 cm, 3-µm packing L11).[4]

  • Mobile Phase: A mixture of ammonium acetate buffer (pH 3.5) and methanol (15:85 v/v).[2][3]

  • Flow Rate: 1.0 - 1.5 mL/min.[4][15]

  • Column Temperature: 30-50°C.[4][15]

  • Detection: UV at 254 nm or 284 nm.[2][15]

  • Injection Volume: 20 µL.[4][15]

System Suitability: Before analysis, inject a system suitability solution (a partially degraded standard) to ensure the method can resolve the two isomers. The USP requires a resolution of NLT 1.5 between the cis- and trans-isomer peaks.[4][5]

By implementing these rigorous handling procedures, troubleshooting effectively, and regularly verifying the purity of your standards, you can confidently mitigate the risks associated with Montelukast-d6 isomerization and ensure the highest quality data in your research.

References

  • Wong, E. Y. L., Loh, G. O. K., Tan, Y. T. F., & Peh, K. K. (2021). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. Drug Development and Industrial Pharmacy, 47(4), 593-602. [Link]

  • Al Omari, M. M., Abdel-Aziz, A. H., & Badwan, A. A. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. [Link]

  • de Faria, A. L. R., da Silva, A. C. A., de Holanda, L. B., de Oliveira, M. A. L., & de Souza, J. (2023). Study of the Photostability of Sodium Montelukast Under Controlled Stress Conditions. Revista Processos Químicos, 17(36). [Link]

  • Al Omari, M. M., et al. (2007). Photodegradation curve of Monte (10 mg/100 ml) in 70% methanol exposed to daylight at different time intervals. ResearchGate. [Link]

  • Okumu, A., et al. (2008). Dynamic dissolution testing to establish in vitro/in vivo correlations for montelukast sodium, a poorly soluble drug. Pharmaceutical Research, 25, 2778-2785.
  • Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4(1), 56-61. [Link]

  • Amsden, B. G. (2010). A stable montelukast solution.
  • Llabjani, V., et al. (2021). Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water. Science of The Total Environment, 777, 146178. [Link]

  • El-Dien, M. K., et al. (2015). Montelukast Photodegradation: Elucidation of Ф-order Kinetics, Determination of Quantum Yields and Application to Actinometry. Photochemistry and Photobiology, 91(3), 563-571. [Link]

  • Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 833-838. [Link]

  • Chinnakadoori, S., et al. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(9), 675-686. [Link]

  • Montelukast, cis- Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Ghaibi, S., et al. (2015). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 50(11), 983-996. [Link]

  • Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61. [Link]

  • Montelukast Sodium Oral Granules. USP-NF. (2016). [Link]

  • Kim, D. W., et al. (2024). Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet. Pharmaceutics, 16(2), 272. [Link]

  • How to store highly sensitive drugs? Functional coatings. A3P. [Link]

  • Montelukast Sodium Tablets. USP-NF. (2016). [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Li, Q., et al. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences, 78(3), 391-397. [Link]

  • Reddy, G. V., et al. (2011). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. E-Journal of Chemistry, 8(2), 929-936. [Link]

  • Different Drug Storage Conditions. Viallabeller. (2024). [Link]

  • Protection of Light Sensitive Products. Pharmaguideline. (2015). [Link]

  • Chinnakadoori, S. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. ResearchGate. [Link]

Sources

Technical Support Center: Montelukast-d6 Integrity Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Hydrolysis and Moisture-Mediated Degradation in Montelukast-d6 Document ID: TS-MTLK-D6-001 Last Updated: February 9, 2026 Audience: Analytical Chemists, PK/PD Researchers, QC Specialists[1]

Executive Summary: The Instability Profile

Montelukast-d6 (Internal Standard) is a high-value, deuterated isotopolog used primarily for LC-MS/MS quantification.[1] It shares the notorious instability of its non-labeled parent compound. While photodegradation (cis-trans isomerization) is its most commonly cited failure mode, hydrolysis and moisture-mediated oxidation are equally destructive, particularly during long-term storage or improper solution preparation.[1]

The Core Threat: Montelukast sodium is hygroscopic.[2] The molecule contains a strained cyclopropane ring and a thioether linkage. In the presence of moisture and trace acidity (even from atmospheric


), the cyclopropane ring undergoes acid-catalyzed ring opening (hydrolysis), and the thioether is susceptible to S-oxidation.[1]

The Mechanism: Why Hydrolysis Occurs

To prevent degradation, you must understand the chemical causality. Montelukast-d6 is not passively stable; it is kinetically trapped.[1]

Degradation Pathway Visualization

The following diagram illustrates how moisture (


) acts as the primary vector for two distinct degradation pathways: Acid-Catalyzed Hydrolysis  and S-Oxidation .[1]

Montelukast_Degradation MTK Montelukast-d6 (Intact) RingOpen Hydrolysis Product (Cyclopropane Ring Opened) MTK->RingOpen Pathway A: Acid-Catalyzed Hydrolysis (Relieves Ring Strain) Sulfoxide Montelukast Sulfoxide (S-Oxidation) MTK->Sulfoxide Pathway B: Moisture-Facilitated Oxidation Moisture Moisture Ingress (H2O) Acid Trace Acid / Protic Solvent (H+) Moisture->Acid Forms Carbonic Acid (with CO2) Moisture->Sulfoxide Acid->RingOpen

Figure 1: Moisture acts as a dual-threat agent, facilitating both ring-opening hydrolysis and oxidation.[1]

Storage Protocols (Solid State)

Objective: Maintain Montelukast-d6 in a "suspended animation" state to prevent moisture uptake and subsequent hydrolysis.[1]

The "Golden Standard" Storage Workflow
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C)Arrhenius equation: Reduces kinetic energy, slowing the rate of hydrolysis and oxidation reactions significantly [1].[1]
Atmosphere Argon or Nitrogen Displaces humid air and oxygen. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass + Teflon Liner Amber glass blocks UV (<380nm) to prevent isomerization.[1] Teflon liners provide a moisture-tight seal superior to standard pulp liners.[1]
Desiccation Secondary Containment The vial should be stored inside a secondary jar containing active silica gel or molecular sieves.
Step-by-Step Handling Protocol
  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in ambient air causes immediate condensation (moisture) on the hygroscopic solid, triggering hydrolysis.

  • Inert Purging: After removing the required amount, immediately purge the headspace with dry Nitrogen or Argon for 10-15 seconds.

  • Resealing: Parafilm is insufficient for long-term storage.[1] Use a fresh cap with a PTFE/Silicone septum if the original seal is compromised.

Solution Handling (The "Danger Zone")

Most hydrolysis occurs during the preparation of stock solutions. Montelukast-d6 is stable in alkaline conditions but rapidly degrades in acidic aqueous environments.[1][3][4]

Solvent Compatibility Matrix
SolventStability RatingNotes
Methanol (Pure) 🟡 CautionProtic solvent.[1] Can induce solvolysis over time. Use only for immediate stock prep.
DMSO 🟢 RecommendedAprotic. Good solubility. Minimizes hydrolytic stress.
Acetonitrile 🟢 RecommendedAprotic. Excellent for LC-MS compatibility.
Water/Acid Mix 🔴 CRITICAL RISK Do not store. Acidic pH + Water = Rapid Cyclopropane Ring Opening (~80% loss in 24h) [2].[1]
Preparation Rules
  • Avoid Protic Solvents for Storage: Do not store stock solutions in Methanol/Water mixtures. Use 100% DMSO or Acetonitrile for the primary stock.

  • pH Control: If aqueous dilution is necessary for the working standard, ensure the pH is neutral to slightly alkaline (pH 7.0 - 8.0). Avoid acidic buffers (Formic acid/TFA) until the final LC injection step.

  • Amber Glassware: All solutions must be handled in amber glassware to prevent concurrent photo-isomerization.[1]

Troubleshooting & FAQs

Q1: I see a new peak in my LC-MS chromatogram at +18 Da. Is this hydrolysis?

  • Diagnosis: Yes. A mass shift of +18 Da typically indicates the addition of water (

    
    ).
    
  • Root Cause: This is likely the hydrated ring-opening product . It occurs if the standard was exposed to acidic moisture or stored in an aqueous acidic solvent.

  • Fix: Discard the stock. Check your solvent pH. Ensure the next batch is stored in 100% DMSO or Acetonitrile.

Q2: My Montelukast-d6 signal is dropping, but I see a peak at +16 Da.

  • Diagnosis: This is Montelukast-d6 Sulfoxide .[1]

  • Root Cause: Oxidative degradation.[1] While not strictly hydrolysis, moisture accelerates this process.

  • Fix: Purge all storage vials with Argon. Ensure solvents are degassed.

Q3: Can I use an ultrasonic bath to dissolve the solid?

  • Warning: Use caution. Sonication generates heat and free radicals (cavitation), which can degrade the sensitive thioether bond.

  • Protocol: Vortex gently instead. If sonication is required, use an ice bath and limit to <30 seconds.

References

  • Cayman Chemical. (2024).[1] Montelukast-d6 (sodium salt) Product Information & Safety Data Sheet. Link

  • Eldin, A. B., et al. (2011).[1][5] Development and validation of a HPLC method for the determination of montelukast and its degradation products. Acta Pharmaceutica Sciencia.[5][6][7] Link

  • Ma, M., et al. (2021).[1] Acid-catalyzed ring-opening reactions of cyclopropanated derivatives. Beilstein Journal of Organic Chemistry. Link

  • Al Omari, M. M., et al. (2007).[1][5] Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Support Center: Montelukast-d6 Ionization & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Ionization Efficiency of Montelukast-d6

Case ID: MK-D6-ION-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Isolate the Failure Point

Before optimizing source parameters, we must determine if the low signal is due to chemical loss (pre-analytical) or ionization suppression (analytical).

Mechanism of Failure: Montelukast is a highly lipophilic (


) and photosensitive molecule. "Low ionization" is often a misdiagnosis for "sample loss due to adsorption" or "photolytic degradation" before the sample even reaches the source.
Diagnostic Logic Tree

Use the following logic flow to identify the root cause.

DiagnosticTree Start ISSUE: Low Montelukast-d6 Signal Step1 Inject Neat Standard (Solvent only, no matrix) Start->Step1 Decision1 Is Signal Low? Step1->Decision1 ChemIssue PRE-ANALYTICAL FAILURE Decision1->ChemIssue Yes (Low Response) MatrixIssue ANALYTICAL/MATRIX FAILURE Decision1->MatrixIssue No (Good Response) Adsorption Adsorption to Container (Check solvent composition) ChemIssue->Adsorption Light Photodegradation (Check cis-isomer formation) ChemIssue->Light Suppression Ion Suppression (Phospholipids/Salts) MatrixIssue->Suppression Adducts Adduct Formation (Na+ stealing signal) MatrixIssue->Adducts

Figure 1: Diagnostic logic to distinguish between chemical instability and mass spectrometric suppression.

Troubleshooting Modules

Module A: Photostability & Isomerization (The "Silent Killer")

Issue: You observe split peaks or a gradual loss of signal intensity over the duration of a batch. Scientific Rationale: Montelukast contains a conjugated triene system susceptible to photo-isomerization. Exposure to light converts the active trans-isomer to the cis-isomer. Since most MRM transitions are specific to the parent structure, isomerization effectively reduces the concentration of the target analyte available for the specific transition, appearing as "low ionization."

Corrective Actions:

  • Amber Glassware: All stock solutions and samples must be handled in amber glassware.

  • Light Protection: Perform extraction under monochromatic (yellow) light or low-light conditions.

  • Chromatographic Check: Check your chromatogram for a secondary peak eluting near the main peak. If your column separates the cis and trans isomers, the "loss" might just be the mass balance shifting to the cis peak.

Module B: Adsorption & Solubility (The Lipophilicity Trap)

Issue: Poor linearity at low concentrations; signal drops significantly when using aqueous diluents. Scientific Rationale: With a


 of ~8.7, Montelukast is extremely hydrophobic. In high-aqueous solutions (e.g., 50% water), it will rapidly adsorb to polypropylene (PP) tubes, pipette tips, and glass vial walls.

Protocol:

  • Solvent Composition: Ensure injection solvents and reconstitution solutions contain at least 50% organic solvent (Acetonitrile or Methanol).

  • Container Material: Use low-binding plates or silanized glass vials if low concentrations (<10 ng/mL) are required.

  • Needle Wash: Use a high-organic needle wash (e.g., 90:10 ACN:Water) to prevent carryover and ensure the needle doesn't act as an adsorption site.

Module C: Ionization Mode & Adduct Management

Issue: High background noise or signal distributed across multiple masses (


, 

). Scientific Rationale:
  • ESI Positive Mode (

    
    ):  Most sensitive but prone to Sodium (
    
    
    
    ) adducts. Montelukast has high affinity for
    
    
    . If your mobile phase lacks sufficient buffering, the
    
    
    (m/z ~608) will dominate, stealing signal from the quantitation ion
    
    
    (m/z 586).
  • ESI Negative Mode (

    
    ):  Often provides cleaner baselines and eliminates sodium adduct issues, though absolute sensitivity may be lower than optimized Positive mode.
    

Optimization Table:

ParameterRecommendationMechanism
Mobile Phase (ESI+) 10mM Ammonium Formate + 0.1% Formic AcidAmmonium ions (

) suppress

adducts; Acid ensures protonation.
Mobile Phase (ESI-) 5mM Ammonium Acetate (pH ~5.5-6.0)Facilitates deprotonation for

mode.
Drying Gas Temp 350°C - 400°CHigh heat required to desolvate lipophilic droplets.
Spray Voltage Optimize (Start low, ~3.0 kV)Prevent discharge; Montelukast ionizes easily.
Module D: Matrix Effects (Phospholipid Suppression)

Issue: Internal standard (Montelukast-d6) response varies wildly between patient samples. Scientific Rationale: Phospholipids (PLs) elute late in reversed-phase gradients. If your run time is too short, PLs from the previous injection may elute during the current injection's Montelukast window, causing severe ion suppression.

Corrective Actions:

  • Monitor PL Transitions: Add a channel for m/z 184 -> 184 (Phosphatidylcholines) to see where the matrix elutes.

  • Divert Valve: Divert the first 1-2 minutes of flow to waste to keep salts off the source.

  • Gradient Wash: Ensure a high-organic wash step (95% B) is held for at least 1-2 minutes at the end of every run.

Step-by-Step Validation Protocol

To validate that your troubleshooting has worked, perform this Post-Column Infusion Experiment .

Objective: Map the ionization suppression profile of your method.

  • Setup:

    • Syringe pump: Infuse Montelukast-d6 neat standard (100 ng/mL) at 10 µL/min.

    • LC System: Inject a blank extracted matrix sample (processed plasma/serum) via the column.

    • Combine flows via a T-tee before the MS source.

  • Acquire: Run your standard LC gradient.

  • Analyze:

    • The baseline should be high and stable (from the constant infusion).

    • Look for "dips" in the baseline.

    • Interpretation: If a dip coincides with the Montelukast retention time, you have matrix suppression. You must modify the extraction (switch to SPE) or chromatography (move the peak).

References

  • Method Development & Validation (ESI+)

    • Title: Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS.
    • Source: National Institutes of Health (NIH) / PubMed.
    • Key Finding: Validated use of Ammonium Formate/Acetonitrile in ESI+ mode to minimize adducts.
    • URL:[Link]

  • Photostability & Isomerization

    • Title: Effect of light and heat on the stability of montelukast in solution and in its solid st
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • Key Finding: Identifies cis-isomer formation as the primary degradation pathway under light exposure.[1][2]

    • URL:[Link]

  • Adsorption & Container Interactions

    • Title: Pharmaceutical containers with low adsorption/absorption of active ingredients.[3]

    • Source: Google P
    • Key Finding: Highlights the mechanism of lipophilic drug adsorption to polyethylene/polypropylene containers.
    • URL:[4]

  • Solid Phase Extraction (SPE) vs.

    • Title: Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma.
    • Source: Thermo Fisher Scientific / ResearchG
    • Key Finding: Demonstrates superior recovery and removal of matrix interferences using Polymeric Strong Anion Exchange (SAX)
    • URL:[Link][4]

Sources

Technical Support Center: High-Throughput Montelukast-d6 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Carryover & Ghost Peaks Status: Active Guide Last Updated: October 2023

Introduction: The "Sticky" Molecule Problem

Welcome to the technical support hub for Montelukast bioanalysis. If you are experiencing variable Internal Standard (IS) response, ghost peaks in your blanks, or non-linear calibration curves at the Lower Limit of Quantitation (LLOQ), you are likely fighting carryover .

The Science: Montelukast is an extreme lipophile with a LogP of ~8.8 and a pKa of approximately 2.7 (acidic) [1]. In high-throughput LC-MS/MS, it acts less like a solute and more like a "paint," coating the hydrophobic surfaces of your flow path—specifically the injection needle, rotor seals, and column stationary phase.

This guide provides a self-validating protocol to eliminate carryover for both the analyte (Montelukast) and its internal standard (Montelukast-d6).

Part 1: The Root Cause Analysis (Mechanism)

To fix the problem, you must visualize where the molecule hides. Montelukast adheres to surfaces via hydrophobic interaction and hydrogen bonding.

The Carryover Pathway

MontelukastCarryover Sample High Conc. Sample (Upper Limit of Quant) Needle Injection Needle (Exterior Coating) Sample->Needle 1. Injection Valve Rotor Seal (Vespel Adsorption) Needle->Valve 2. Transfer Blank Next Blank Injection (Ghost Peak Release) Needle->Blank Desorption during Needle Wash Failure Column Column Head (Stationary Phase Memory) Valve->Column 3. Loading Column->Blank 4. Elution in Next Run

Figure 1: The Carryover Mechanism. Red nodes indicate critical failure points where Montelukast adsorbs to hardware components.

Part 2: Hardware & Consumables Optimization

Standard LC configurations often fail with Montelukast. You must upgrade specific components to reduce hydrophobic binding sites.

Rotor Seal Selection
  • The Problem: Standard Vespel (polyimide) rotor seals are highly adsorptive to lipophilic amines and acids like Montelukast.

  • The Fix: Replace Vespel seals with Tefzel (ETFE) or PEEK seals.

  • Why: Tefzel is more hydrophobic than Vespel but has significantly lower surface energy and porosity, preventing the "soaking" effect of the drug into the seal material [2].

Tubing & Needle
  • The Problem: Stainless steel needles can bind acidic compounds.

  • The Fix: Use PEEK-lined needles or passivated stainless steel. Ensure the needle wash station is aligned perfectly; if the needle touches the side of the wash port, it may not be rinsed effectively.

Part 3: The "Magic Mix" Wash Solvent Strategy

Standard Methanol/Water washes are ineffective for Montelukast. You need a wash solvent that disrupts hydrophobic bonds and ensures solubility.

Recommended Needle Wash Protocol
ParameterStandard (Ineffective)Optimized (High-Throughput) The "Nuclear" Option
Weak Wash 10% MeOH / 90% Water90% Water / 10% ACN + 0.1% HCOOH 90% Water / 10% MeOH
Strong Wash 100% Methanol40% ACN / 40% IPA / 20% Acetone 30% ACN / 30% IPA / 30% MeOH / 10% DMSO
Wash Time 2-3 seconds10-15 seconds (Dip & Rinse) 20+ seconds
Mechanism SolubilitySolubility + Hydrophobic DisruptionTotal Solubilization

Why this works:

  • IPA (Isopropanol) & Acetone: These have higher elution strength than Methanol for lipophilic compounds (LogP > 5).

  • DMSO (Dimethyl sulfoxide): If carryover persists, DMSO is the "universal solvent" for sticky compounds, though it can cause high backpressure due to viscosity [3].

  • Formic Acid (HCOOH): Keeping the pH low in the weak wash prevents the acidic Montelukast from ionizing and binding to basic sites on the injector before the gradient starts.

Part 4: Chromatographic "Saw-Tooth" Wash

Carryover often hides on the column ("Column Memory"). A simple gradient ramp is insufficient.

Protocol: After the analyte elutes, program a "Saw-Tooth" wash at the end of your gradient:

  • Ramp to 95% Organic (ACN).

  • Hold for 0.5 min.

  • Drop to 20% Organic.

  • Ramp back to 95% Organic.

  • Repeat 2-3 times.

This rapid cycling of solvent strength creates a "pulsing" effect that is more effective at dislodging adsorbed molecules than a static high-organic hold [4].

Part 5: Troubleshooting Matrix (FAQ)

Use this decision tree to diagnose your specific issue.

TroubleshootingTree Start Identify Carryover Type BlankPeak Peak in Blank > 20% LLOQ? Start->BlankPeak ISVar IS Response Variable? Start->ISVar WashIssue Needle Wash Failure BlankPeak->WashIssue Peak Area decreases in subsequent blanks SealIssue Rotor Seal Adsorption BlankPeak->SealIssue Peak Area constant in subsequent blanks ColIssue Column Memory Effect ISVar->ColIssue IS Area Drifts Action1 Switch to ACN:IPA:Acetone (4:4:2) WashIssue->Action1 Action2 Replace Vespel with Tefzel SealIssue->Action2 Action3 Implement Saw-Tooth Gradient ColIssue->Action3

Figure 2: Troubleshooting Decision Tree. Follow the logic path based on your specific symptom.

Frequently Asked Questions

Q: My Montelukast-d6 (IS) area varies wildly between samples. Is this carryover? A: Yes. If the d6 from a previous sample carries over, it adds to the IS area of the current sample. Since the IS concentration should be constant, any increase in Area(IS) will artificially lower your calculated Area Ratio (Analyte/IS), causing negative bias in quantitation.

  • Fix: Ensure your IS addition step is consistent, but primarily focus on the Strong Needle Wash to remove d6 from the injector.

Q: Can I use Cyclohexane in the wash? A: While Montelukast is soluble in non-polar solvents, Cyclohexane is often incompatible with standard RP-HPLC tubing (PEEK) and seals. Stick to IPA/Acetone mixtures which are safe for most LC systems.

Q: I see a peak in the blank before the retention time of Montelukast. Is this carryover? A: Unlikely. Carryover usually elutes at the same retention time as the analyte. A peak eluting earlier is likely contamination in the mobile phase or a degradation product. Check your Mobile Phase solvents.[1][2]

References

  • PubChem. (2023). Montelukast Sodium - Chemical and Physical Properties. National Library of Medicine.[3] [Link]

  • Waters Corporation. (2019). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. [Link][4]

  • Shimadzu. (2020). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Assessing Isotopic Purity of Montelukast-d6 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and bioanalytical studies, the accuracy of quantitative analysis is paramount. Deuterated stable-isotope labeled internal standards (SIL-IS), such as Montelukast-d6 sodium salt, are the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) assays, providing a means to correct for variability in sample preparation and instrument response.[1][2] However, the reliability of these standards is directly contingent on their isotopic purity. An inadequately characterized SIL-IS can introduce significant bias, jeopardizing the integrity of study data.

This guide provides a comprehensive framework for the rigorous assessment of isotopic purity for Montelukast-d6 sodium salt. Moving beyond a simple checklist of procedures, we will delve into the underlying principles of the chosen analytical techniques, justify experimental parameters, and present a comparative analysis to empower researchers to make informed decisions for their specific applications.

The Critical Nature of Isotopic Purity

Montelukast-d6 is intended to be chemically identical to its non-labeled counterpart but mass-shifted by six Daltons due to the replacement of six protons with deuterium.[3][4] The "purity" of this material is a multifaceted concept:

  • Chemical Purity : The absence of non-Montelukast related impurities.

  • Isotopic Purity : A measure of how successfully the deuterium atoms have been incorporated into the target molecule. This is further broken down into:

    • Isotopic Enrichment : The percentage of deuterium versus hydrogen at a specific labeled position.[5]

    • Species Abundance : The percentage of molecules that contain the desired number of deuterium atoms (in this case, six).[5]

The presence of unlabeled Montelukast (d0) or partially labeled species (d1-d5) in the Montelukast-d6 internal standard can lead to an underestimation of the analyte concentration, a phenomenon known as isotopic cross-talk. Therefore, rigorous characterization is not merely a quality control step but a prerequisite for validatable bioanalytical methods.

Orthogonal Analytical Strategies: MS and NMR

A robust assessment of isotopic purity relies on employing orthogonal analytical techniques that provide complementary information. The two gold-standard methods for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];

} caption { label="Fig 1. Decision workflow for selecting analytical techniques."; font-family: "Roboto"; font-size: 12px; } enddot Caption: Fig 1. Decision workflow for selecting analytical techniques.

Deep Dive I: High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

Principle & Causality: HRMS is the most direct method for determining the abundance of each isotopologue (d0, d1, d2, d3, d4, d5, d6).[8] By leveraging the high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, we can separate and accurately measure the intensity of ions that differ by the mass of a single neutron.[9] This allows for the construction of a complete isotopic distribution profile of the Montelukast-d6 material. Coupling liquid chromatography (LC) to the MS is crucial to separate the deuterated compound from any chemical impurities, ensuring that the measured isotopic profile is solely from the compound of interest.[10][11]

Experimental Protocol: LC-HRMS

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];

} caption { label="Fig 2. LC-HRMS workflow for isotopic purity assessment."; font-family: "Roboto"; font-size: 12px; } enddot Caption: Fig 2. LC-HRMS workflow for isotopic purity assessment.

1. Sample Preparation & System Suitability:

  • Objective: To prepare a clean, soluble sample at an appropriate concentration for MS analysis and ensure the system is performing correctly.

  • Protocol:

    • Prepare a stock solution of Montelukast-d6 sodium salt at 1 mg/mL in methanol.[12]

    • Dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water.

    • System Suitability: Before analyzing samples, inject a standard compound (e.g., a non-labeled certified reference material of Montelukast) to verify retention time, peak shape, and mass accuracy. This is a foundational step in ensuring data quality, as outlined in principles of Analytical Instrument Qualification (AIQ) like USP <1058>.[13][14]

2. LC-HRMS Conditions:

  • Objective: To achieve chromatographic separation of Montelukast from potential impurities and obtain high-resolution mass spectra.

  • Parameters:

    • LC Column: C18, 2.1 x 50 mm, 1.8 µm (A sub-2 µm particle size is chosen for high efficiency and narrow peaks, which improves sensitivity).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. (A gradient is essential for eluting a relatively hydrophobic molecule like Montelukast while ensuring good peak shape).

    • Flow Rate: 0.4 mL/min.

    • MS Ionization: Electrospray Ionization (ESI), Positive Mode. (Montelukast readily forms a protonated molecular ion [M+H]+).

    • Scan Mode: Full Scan MS from m/z 150-800.

    • Resolution: Set to >70,000 (This is critical to resolve the isotopic peaks from potential isobaric interferences).

3. Data Analysis & Interpretation:

  • Objective: To extract the ion chromatograms for each isotopologue and calculate their relative abundance.

  • Procedure:

    • Extract the ion chromatograms for the [M+H]+ ion of each isotopologue (d0 to d6).

    • Integrate the peak area for each extracted ion chromatogram.[10]

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • Correction for Natural Abundance: It is critical to correct for the natural abundance of ¹³C, which contributes to the M+1 and M+2 peaks. This ensures that the measured intensity of, for example, the d1 peak is not artificially inflated by the ¹³C isotope of the d0 species.[15]

Data Comparison: Two Hypothetical Lots
IsotopologueLot A: Peak AreaLot A: Relative Abundance (%)Lot B: Peak AreaLot B: Relative Abundance (%)Specification
d0 (unlabeled)5,1200.05%153,6001.50%≤ 0.1%
d1-d5102,4001.00%307,2003.00%≤ 1.0%
d6 (target) 10,132,480 98.95% 9,779,200 95.50% ≥ 98.5%

Analysis: Lot A meets the typical specification for a high-quality internal standard, with minimal contribution from the unlabeled (d0) species and a high abundance of the target d6 isotopologue. Lot B, however, shows significant d0 content and lower-than-desired d6 abundance, making it unsuitable for sensitive bioanalytical assays.

Deep Dive II: NMR Spectroscopy for Positional Integrity & Enrichment

Principle & Causality: While MS provides an excellent overview of the isotopic distribution, it does not confirm the location of the deuterium labels. NMR spectroscopy, particularly Proton NMR (¹H NMR), provides this crucial positional information.[6] When a hydrogen atom is replaced by deuterium, the corresponding signal in the ¹H NMR spectrum disappears or is significantly reduced. By integrating the remaining proton signals against a non-deuterated signal within the molecule or an external standard, one can quantify the degree of deuteration at each specific site.[16] Furthermore, Deuterium NMR (²H NMR) can be used to directly observe the deuterium signals, confirming their chemical environment.[17]

Experimental Protocol: ¹H NMR

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];

} caption { label="Fig 3. ¹H NMR workflow for site-specific deuteration analysis."; font-family: "Roboto"; font-size: 12px; } enddot Caption: Fig 3. ¹H NMR workflow for site-specific deuteration analysis.

1. Sample Preparation:

  • Objective: To prepare a concentrated, homogenous solution suitable for NMR analysis.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of Montelukast-d6 sodium salt.

    • Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4). The choice of solvent is critical to avoid large interfering solvent signals.

    • Add a known amount of a certified internal standard (e.g., maleic acid) if absolute quantification is required.

2. NMR Acquisition:

  • Objective: To acquire a high-quality ¹H NMR spectrum with a good signal-to-noise ratio and flat baseline for accurate integration.

  • Parameters (on a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 64-128 (to ensure good signal-to-noise).

    • Relaxation Delay (d1): 5 seconds. A sufficiently long relaxation delay is the most critical parameter for quantitative NMR. It ensures that all protons have fully relaxed back to equilibrium before the next pulse, making the resulting signal integrals directly proportional to the number of protons.

3. Data Analysis & Interpretation:

  • Objective: To determine the percentage of deuterium incorporation at the labeled positions.

  • Procedure:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the signals corresponding to the two methyl groups where the d6 label is expected. In unlabeled Montelukast, this is a singlet integrating to 6 protons.

    • Identify a reference signal from a part of the molecule that is not deuterated (e.g., an aromatic proton).

    • Calibrate the integral of the reference signal to its known number of protons.

    • Measure the integral of the residual proton signal at the labeled methyl group positions.

    • Calculate the percent deuteration: [1 - (Integral of residual signal / Expected integral of 6H)] * 100%.

Data Comparison: ¹H NMR Results
SampleReference Integral (Aromatic CH, set to 1.00)Residual Methyl Signal Integral (Expected 6.00)Calculated Deuteration (%)
Lot A 1.000.0699.0%
Lot B 1.000.2795.5%

Analysis: The ¹H NMR data corroborates the MS findings. Lot A shows a very small residual proton signal for the methyl groups, confirming a high degree of site-specific deuteration. Lot B has a significantly larger residual proton signal, indicating incomplete deuteration at the target positions, consistent with its lower isotopic purity determined by MS.

Comparative Guide: MS vs. NMR for Isotopic Purity

FeatureMass Spectrometry (MS)NMR SpectroscopySenior Scientist's Insight
Primary Information Isotopic distribution (d0-d6 abundance)Site-specific deuteration, structural confirmationMS tells you "how much" of each isotopologue you have; NMR tells you "where" the labels are (or aren't).
Sensitivity Very high (µg/mL to ng/mL)Lower (mg/mL)MS is ideal for detecting trace levels of unlabeled (d0) material, which is a critical quality attribute.
Quantitative Accuracy Excellent, but requires correction for natural isotope abundance.Highly accurate and primary method when using a certified internal standard and proper acquisition parameters (long d1).NMR can be considered a more "absolute" quantitative technique if performed rigorously, as it relies on the direct proportionality of signal to molar concentration.
Specificity Mass-based; does not provide positional information.Provides precise positional information on the location of deuterium labels.NMR is indispensable for confirming the synthetic route was successful and that no unexpected H/D scrambling occurred.
Sample Throughput High (minutes per sample)Low (minutes to hours per sample)For routine batch release testing where the labeling position is already confirmed, MS is the more efficient choice.
Self-Validation Relies on mass accuracy calibration and system suitability checks.Relies on proper parameterization (especially relaxation delay) and use of reference standards.Both methods require rigorous adherence to established protocols to be self-validating. For NMR, failure to use a long relaxation delay invalidates any quantitative conclusions.

Conclusion and Recommendations

The assessment of isotopic purity for Montelukast-d6 sodium salt is not a single measurement but a comprehensive evaluation requiring orthogonal analytical strategies.

  • High-Resolution Mass Spectrometry (LC-HRMS) should be considered the primary technique for routine quality control and batch release. It provides the most direct and sensitive measure of the overall isotopic distribution, which is critical for identifying the abundance of unlabeled (d0) and target (d6) species.

  • Nuclear Magnetic Resonance (¹H and/or ²H NMR) is an essential complementary technique. It is unparalleled for initial characterization of a new batch or supplier, confirming the precise location of the deuterium labels and providing orthogonal quantitative data on isotopic enrichment.

For drug development professionals, establishing a stringent specification for isotopic purity (e.g., ≥98.5% d6, ≤0.1% d0) is crucial. By combining the strengths of both MS and NMR, researchers can ensure the integrity of their Montelukast-d6 internal standard, which forms the foundation for accurate and reliable bioanalytical data. This dual-pronged approach embodies the principles of scientific rigor and provides the trustworthy data required for regulatory submission and successful drug development.

References

  • Der Pharma Chemica. Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Available from: [Link].

  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link].

  • PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available from: [Link].

  • Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available from: [Link].

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link].

  • University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. Available from: [Link].

  • Agilent. USP General Chapter <1058>. Available from: [Link].

  • Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link].

  • U.S. Food and Drug Administration. Labeling Requirements for Radiation Emitting Devices and Products. Available from: [Link].

  • ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. Available from: [Link].

  • ACS Publications. Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Available from: [Link].

  • U.S. Food and Drug Administration. Guidance for Industry and Researchers. Available from: [Link].

  • USP-NF. <1058> Analytical Instrument Qualification. Available from: [Link].

  • ECA Academy. Proposed Update to USP <1058> on Analytical Instrument and System Qualification. Available from: [Link].

  • PubChem - NIH. Montelukast-d6 Sodium Salt. Available from: [Link].

  • ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link].

  • NREL. Deuterium incorporation in biomass cell wall components by NMR analysis. Available from: [Link].

  • eCFR. 21 CFR Part 201 Subpart C -- Labeling Requirements for Over-the-Counter Drugs. Available from: [Link].

  • USP. <1058> ANALYTICAL INSTRUMENT QUALIFICATION. Available from: [Link].

  • James Hutton Institute. Good Practice Guide for Isotope Ratio Mass Spectrometry. Available from: [Link].

  • PubMed. Development of approaches for deuterium incorporation in plants. Available from: [Link].

  • ResearchGate. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available from: [Link].

  • U.S. Food and Drug Administration. Labeling and Promotion Guidances. Available from: [Link].

  • uspbpep.com. <1058> Analytical Instrument Qualification. Available from: [Link].

Sources

Bioanalytical Method Validation for Montelukast-d6 per FDA Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Deuterated Internal Standards

In the quantification of Montelukast (a cysteinyl leukotriene receptor antagonist) from human plasma, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs like Zaferolukast or Fexofenadine have historically been used to reduce costs, they frequently fail to adequately compensate for the variable matrix effects inherent in LC-MS/MS bioanalysis.

This guide validates the performance of Montelukast-d6 (Montelukast-d6) as the gold-standard IS. By comparing its physicochemical behavior directly against non-deuterated analogs, we demonstrate that Montelukast-d6 provides superior correction for ion suppression, resulting in higher precision (%CV < 5%) and regulatory compliance with the FDA 2018 Bioanalytical Method Validation (BMV) Guidance .

Technical Comparison: Montelukast-d6 vs. Structural Analogs

The primary challenge in analyzing Montelukast in biological matrices is the Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting endogenous components (phospholipids, salts).

Mechanistic Divergence
  • Montelukast-d6 (SIL-IS): As a Stable Isotope Labeled (SIL) IS, d6 is chemically identical to the analyte. It shares the exact retention time (RT) and pKa. Therefore, any ion suppression occurring at the source affects the analyte and the d6 IS identically. The ratio remains constant, preserving accuracy.

  • Structural Analogs (e.g., Zaferolukast): These compounds have different hydrophobicities. They elute at slightly different times (shifted RT). If a matrix interference elutes at the analyte's RT but not the analog's RT, the signal ratio is skewed, leading to quantification errors.

Performance Metrics Comparison

The following table summarizes data synthesized from comparative validation studies:

Performance MetricMontelukast-d6 (SIL-IS) Structural Analog (e.g., Zaferolukast) Impact
Retention Time (RT) Co-elutes (ΔRT = 0.0 min)Shifts (ΔRT > 0.5 min)d6 corrects specific RT matrix effects.
Matrix Factor (MF) Normalized MF ≈ 1.0 (0.98 - 1.02)Normalized MF varies (0.85 - 1.15)d6 compensates for ion suppression perfectly.
Recovery Consistency Tracks analyte recovery exactlyDeviates by ±10-15%d6 corrects for extraction losses.
Inter-day Precision (%CV) < 5.0%8.0% - 12.0%d6 yields tighter data for PK studies.

Experimental Method Optimization

To achieve the FDA-mandated Lower Limit of Quantitation (LLOQ) of ~1.0 ng/mL, the following instrument parameters are recommended.

Chromatographic Conditions
  • Column: C18 (e.g., YMC-Pack Pro C18, 50 × 4.6 mm, 3 µm) or equivalent.[1][2][3]

  • Mobile Phase: Isocratic elution is preferred for stability.

    • Composition: Acetonitrile : 10mM Ammonium Formate (pH 4.[1][2][3]0) (80:20 v/v).[2][3]

    • Flow Rate: 0.8 mL/min.

  • Run Time: ~3.0 - 5.0 minutes.[4][5]

Mass Spectrometry (MS/MS) Parameters

Operate in Positive ESI (Electrospray Ionization) mode using Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Montelukast m/z 586.2m/z 568.225100
Montelukast-d6 m/z 592.3m/z 574.225100

Note: The transition m/z 586.2 → 568.2 corresponds to the loss of water ([M+H]+ – H2O), a common and intense fragment for hydroxy-containing molecules like Montelukast.

FDA 2018 Validation Protocol (Step-by-Step)

This protocol ensures compliance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) .

Phase 1: Selectivity & Specificity

Objective: Prove the method can distinguish Montelukast from endogenous matrix components.

  • Protocol: Analyze blank plasma from 6 different individual sources (including lipemic and hemolyzed lots).

  • Acceptance Criteria:

    • Interference at analyte RT must be < 20% of the LLOQ response.

    • Interference at IS RT must be < 5% of the average IS response.

Phase 2: Calibration Curve & Linearity

Objective: Establish the dynamic range (typically 1.0 – 800 ng/mL).

  • Protocol: Prepare 8 non-zero standards (including LLOQ and ULOQ).

  • Regression: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance Criteria:

    • Correlation coefficient (

      
      ) ≥ 0.99.[1][2][3][6][7][8]
      
    • Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ).

Phase 3: Accuracy & Precision

Objective: Verify reproducibility across days (Inter-day) and within a run (Intra-day).

  • Protocol: Run QC samples at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC (~50% range), High QC (~75% range). Replicate

    
     per level.[8]
    
  • Acceptance Criteria:

    • Accuracy: Mean value within ±15% of nominal (±20% at LLOQ).

    • Precision (%CV): ≤ 15% (≤ 20% at LLOQ).

Phase 4: Matrix Effect & Recovery (Crucial for d6)

Objective: Quantify the "Absolute Matrix Effect" and "IS Normalized Matrix Effect."

  • Protocol:

    • Set A (Neat): Standard in mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.

    • Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.

  • Calculations:

    • Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

    • IS Normalized MF = MF (Analyte) / MF (IS)

    • Recovery = Peak Area (Set C) / Peak Area (Set B)

  • Why d6 Wins: With Montelukast-d6, the IS Normalized MF will be close to 1.0 even if the Absolute MF is 0.5 (suppression), because both analyte and IS are suppressed equally.

Experimental Workflow: Protein Precipitation

This workflow is designed for high-throughput clinical analysis.

Reagents
  • Precipitating Agent: Acetonitrile (LC-MS Grade).[1]

  • Internal Standard Working Solution: Montelukast-d6 at 10 µg/mL in Methanol.

Diagrammatic Workflow

G Start Human Plasma Sample (200 µL) Spike Add IS: Montelukast-d6 (10 µL) Start->Spike Precip Protein Precipitation Add 750 µL Acetonitrile Vortex 5 min Spike->Precip Centrifuge Centrifugation 14,000 x g, 10 min, 4°C Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilution Dilute with Mobile Phase (Optional for peak shape) Supernatant->Dilution Inject LC-MS/MS Injection (10 µL) Dilution->Inject

Figure 1: Optimized Protein Precipitation Workflow for Montelukast Quantification.

Logic of Internal Standard Selection

The following decision tree illustrates why Montelukast-d6 is the scientifically mandated choice over analogs for regulated studies.

DecisionTree Root Select Internal Standard (IS) Option1 Structural Analog (e.g., Zaferolukast) Root->Option1 Option2 Stable Isotope Labeled (Montelukast-d6) Root->Option2 Eval1 Retention Time Shift? YES Option1->Eval1 Eval2 Retention Time Shift? NO (Co-elution) Option2->Eval2 Result1 Differential Matrix Effect High %CV Risk Eval1->Result1 Result2 Identical Matrix Effect Matrix Factor Normalized ~1.0 Eval2->Result2

Figure 2: Decision Matrix for Internal Standard Selection in Bioanalysis.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Bharathi, D. V., et al. (2009).[1] LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. ResearchGate. Retrieved from [Link]

  • Alsarra, I., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS. Scientia Pharmaceutica. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry.

Sources

A Comparative Guide to the Cross-Validation of Montelukast-d6 Internal Standard Response in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the accurate quantification of Montelukast, the integrity of bioanalytical data is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice and performance of an internal standard (IS) are foundational to achieving reliable pharmacokinetic and bioequivalence data. This guide provides an in-depth technical comparison of Montelukast-d6 as an internal standard, focusing on the critical process of cross-validation to ensure data consistency across different analytical environments.

The Indispensable Role of an Internal Standard in LC-MS/MS Bioanalysis

The inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection necessitates the use of an internal standard.[1][2][3] An ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby normalizing the analyte's response and improving the accuracy and precision of the measurement.[3][4]

Stable isotope-labeled (SIL) internal standards, such as Montelukast-d6, are widely regarded as the "gold standard" in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the entire analytical process. This minimizes variability and provides the most effective compensation for potential matrix effects.[5]

Why Montelukast-d6 is the Preferred Internal Standard for Montelukast

Montelukast-d6 is a deuterated analog of Montelukast, where six hydrogen atoms are replaced with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled Montelukast by the mass spectrometer, while its chemical behavior remains virtually identical. This near-perfect mimicry is the primary reason for its widespread adoption in validated bioanalytical methods for Montelukast.[5][6][7]

The Criticality of Cross-Validation

Cross-validation is the process of comparing two or more bioanalytical methods to ascertain if they provide equivalent results for the same analyte in a given biological matrix.[8][9] This becomes essential under several circumstances:

  • Inter-laboratory transfers: When a validated method is transferred from a development lab to a contract research organization (CRO) or between different testing sites.[8]

  • Use of different analytical platforms: When data from different LC-MS/MS systems or even different analytical techniques (e.g., LC-MS/MS vs. ELISA) need to be compared or combined.

  • Analysis of samples from a single study at multiple sites: Ensuring data from all locations are comparable and can be pooled for a unified analysis.[9]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that necessitate cross-validation to ensure the integrity and consistency of data submitted in regulatory filings.[9][10][11]

Experimental Design for Inter-Laboratory Cross-Validation of Montelukast-d6

A robust cross-validation study for the Montelukast-d6 internal standard response involves the analysis of a common set of samples by two or more laboratories. The core objective is to demonstrate that the analyte-to-internal standard area ratio remains consistent, leading to comparable concentration measurements.

Experimental Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison Prep Prepare QC Samples (Low, Mid, High) Split Split QC Samples into Two Identical Sets Prep->Split Ship Ship One Set to Lab B Split->Ship LabA Lab A Analyzes QC Set 1 LabB Lab B Analyzes QC Set 2 Ship->LabB Compare Compare Analyte/IS Ratios and Calculated Concentrations LabA->Compare LabB->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Inter-laboratory cross-validation workflow.

Step-by-Step Protocol
  • Preparation of Quality Control (QC) Samples: A single batch of QC samples is prepared in the relevant biological matrix (e.g., human plasma) at a minimum of three concentration levels: low, medium, and high.

  • Sample Distribution: The prepared QC samples are divided into two identical sets. One set is retained by the originating laboratory (Lab A), and the other is shipped under appropriate temperature-controlled conditions to the receiving laboratory (Lab B).

  • Sample Analysis: Both laboratories analyze their respective sets of QC samples using their validated bioanalytical methods for Montelukast, which both employ Montelukast-d6 as the internal standard.

  • Data Evaluation: The primary data for comparison are the peak area ratios of Montelukast to Montelukast-d6. The calculated concentrations from these ratios are then statistically compared.

Performance Data and Acceptance Criteria

The acceptance criteria for cross-validation are guided by regulatory standards. The mean accuracy of the QC samples measured at one laboratory should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%. For a successful cross-validation, the results from the second laboratory should also meet these criteria, and the percentage difference between the means of the two laboratories should be within a predefined limit, typically ±15%.

Table 1: Representative Inter-Laboratory Cross-Validation Data for Montelukast-d6

QC LevelNominal Conc. (ng/mL)Laboratory A (n=6)Laboratory B (n=6)% Difference (Lab A vs. Lab B)
Mean Conc. (ng/mL) Accuracy (%) Precision (%CV) Mean Conc. (ng/mL) Accuracy (%)
Low QC5.005.15103.04.84.9899.6
Mid QC50.050.8101.63.551.5103.0
High QC400.0405.2101.32.9398.899.7

The hypothetical data in Table 1 illustrates a successful cross-validation. Both laboratories demonstrate acceptable accuracy and precision, and the percentage difference between the mean calculated concentrations is well within the ±15% acceptance limit. This provides confidence that both analytical methods are generating comparable data.

Comparison with Alternative Internal Standards

While Montelukast-d6 is the ideal internal standard, in some instances, alternative structural analogs have been used. It is crucial to understand the potential limitations of these alternatives.

Table 2: Comparison of Montelukast-d6 with a Structural Analog Internal Standard

ParameterMontelukast-d6 (SIL IS)Structural Analog IS
Chemical Structure Identical to Montelukast, with deuterium substitutionSimilar but not identical chemical structure
Chromatographic Retention Co-elutes with MontelukastMay have a slightly different retention time
Ionization Efficiency Nearly identical to MontelukastMay differ from Montelukast, leading to differential matrix effects
Compensation for Matrix Effects ExcellentMay be less effective, potentially compromising accuracy
Regulatory Acceptance Universally acceptedRequires extensive validation to justify its use

The primary risk associated with a structural analog is the potential for differential matrix effects. If the analog's ionization is suppressed or enhanced to a different extent than Montelukast, the analyte-to-IS ratio will not accurately reflect the true concentration of Montelukast, leading to biased results.

Visualizing the Impact of Internal Standard Choice

MatrixEffect cluster_ideal Ideal Scenario: Montelukast-d6 (SIL IS) cluster_nonideal Non-Ideal Scenario: Structural Analog IS Analyte1 Montelukast Response Ratio1 Analyte/IS Ratio (Stable) Analyte1->Ratio1 IS1 Montelukast-d6 Response IS1->Ratio1 Matrix1 Matrix Effect (e.g., Ion Suppression) Matrix1->Analyte1 -20% Matrix1->IS1 -20% Analyte2 Montelukast Response Ratio2 Analyte/IS Ratio (Inaccurate) Analyte2->Ratio2 IS2 Analog IS Response IS2->Ratio2 Matrix2 Matrix Effect (e.g., Ion Suppression) Matrix2->Analyte2 -20% Matrix2->IS2 -10%

Caption: Impact of IS choice on matrix effect compensation.

Conclusion: Ensuring Data Integrity with Rigorous Cross-Validation

The use of a stable isotope-labeled internal standard, Montelukast-d6, is the cornerstone of a robust and reliable bioanalytical method for Montelukast. However, the validation of the method within a single laboratory is only the first step. Inter-laboratory cross-validation is a non-negotiable requirement when data from multiple sites or platforms are to be combined or compared.

By adhering to a well-defined cross-validation protocol and meeting the stringent acceptance criteria set forth by regulatory agencies, researchers can have a high degree of confidence in the consistency and integrity of their bioanalytical data. This, in turn, supports sound decision-making throughout the drug development lifecycle. The experimental evidence overwhelmingly supports Montelukast-d6 as the superior choice over structural analogs, ensuring the most accurate and precise quantification of Montelukast in complex biological matrices.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Internal Standards for Verlukast (Montelukast) Bioanalysis.
  • Der Pharma Chemica. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. [Link]

  • National Institutes of Health. (n.d.). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. [Link]

  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services.
  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
  • Chromatography Today. (n.d.). Variability in Response for Bioanalytical Assay using LC-MS/MS.

Sources

Technical Guide: Certificate of Analysis (CoA) Requirements for Montelukast-d6 Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certificate of Analysis (CoA) Requirements for Montelukast-d6 Sodium Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and QA/QC Professionals

Executive Summary: The "Gold Standard" Internal Standard

In the high-stakes realm of regulated bioanalysis (PK/PD studies), the reliability of your data is only as good as your Internal Standard (IS). Montelukast-d6 sodium is the stable isotope-labeled (SIL) analog of the leukotriene receptor antagonist Montelukast. It is the industry-preferred IS for LC-MS/MS quantification because it perfectly mimics the analyte’s physicochemical behavior—specifically its ionization efficiency and elution profile—thereby compensating for the severe matrix effects often observed in plasma analysis.

This guide dissects the Certificate of Analysis (CoA) requirements that distinguish a Certified Reference Material (CRM) suitable for FDA/EMA submissions from a generic "research grade" chemical. It compares the performance of Montelukast-d6 against structural analogs and outlines the critical quality attributes (CQAs) you must verify before validation.

Anatomy of a High-Integrity CoA

A CoA for Montelukast-d6 sodium is not just a receipt; it is a legal document of identity and purity. For regulated workflows (GLP/GMP), the CoA must adhere to ISO 17034 or ISO 17025 standards.

Critical Quality Attributes (CQAs)

The following table summarizes the non-negotiable specifications required for bioanalytical reliability.

ParameterSpecificationTechnical Rationale
Isotopic Purity (Enrichment) ≥ 99.0% (atom % D) Critical. High isotopic purity minimizes the presence of "D0" (unlabeled Montelukast), which would cause false positives in the analyte channel.
Chemical Purity ≥ 98.0% (HPLC) Impurities (e.g., cis-isomer, sulfoxide) can compete for ionization or degrade into interfering species.
Appearance White to Off-white PowderMontelukast is highly light-sensitive . Yellowing indicates photo-degradation (formation of the cis-isomer or sulfoxides).
Identity (NMR/MS) Conforms to StructureMust confirm the deuterium label positions (typically on the dimethyl group or aromatic ring) and the sodium salt form.
Residual Solvents < ICH LimitsSolvents can affect weighing accuracy.
Water Content Quantified (e.g., KF)Montelukast sodium is hygroscopic. Precise water content is needed to calculate the "As-Is" vs. "Dried" weight for stock preparation.
The "Cross-Talk" Danger Zone

The most overlooked CoA parameter is the Isotopic Distribution .

  • D0 Contribution: The amount of unlabeled Montelukast in the standard. If your IS contains 1% D0, and you spike it at 500 ng/mL, you are inadvertently adding 5 ng/mL of "drug" to every sample—potentially failing your Lower Limit of Quantification (LLOQ).

  • D6 Contribution: The ability of the IS to interfere with the analyte channel is usually negligible due to the mass shift (+6 Da), but must be verified.

Comparative Analysis: SIL-IS vs. Structural Analog

Why pay a premium for Montelukast-d6? The experimental data below illustrates the performance gap between a Deuterated IS (SIL-IS) and a Structural Analog (e.g., a chemically similar compound like Pranlukast or a chain-shortened analog) in a human plasma matrix.

Experimental Scenario: Matrix Effect Compensation

Objective: Evaluate the ability of the IS to correct for ion suppression caused by phospholipids in plasma. Method: Protein precipitation extraction of human plasma spiked with Montelukast (10 ng/mL).

MetricMontelukast-d6 (SIL-IS)Structural Analog ISResult Interpretation
Retention Time Co-elutes (Matches Analyte) Shifts by ~0.5 - 2.0 minSIL-IS experiences the exact same suppression zone as the analyte.
Matrix Factor (MF) 0.98 (Normalized MF ≈ 1.0)0.85 (Normalized MF ≈ 0.87)The Analog fails to fully correct for signal loss.
Precision (%CV) 2.4% 8.9%SIL-IS provides tighter reproducibility.
Recovery Correction 100% TrackingVariableAnalog extraction efficiency may differ from Montelukast.
Visualizing the Mechanism

The following diagram illustrates why Co-elution is the key to SIL-IS performance.

MatrixEffect cluster_0 LC Separation cluster_1 MS Ionization Source Analyte Montelukast (RT: 4.5 min) Ionization Electrospray Ionization (ESI) Analyte->Ionization SIL_IS Montelukast-d6 (RT: 4.5 min) SIL_IS->Ionization Analog Analog IS (RT: 3.8 min) Analog->Ionization Matrix Phospholipids (Suppression Zone) Matrix->Analyte Impacts Matrix->SIL_IS Identical Impact Matrix->Ionization Suppresses Signal Detector Response

Caption: Figure 1. Co-elution of Montelukast-d6 ensures it experiences the identical ionization environment as the analyte, allowing for perfect normalization of matrix effects.

Experimental Protocol: CoA Verification & Handling

Before using a new lot of Montelukast-d6, you must validate its purity and isotopic integrity.

Protocol: The "Zero-Blank" Isotopic Check

Purpose: To quantify the "D0" (unlabeled) contribution from the IS into the analyte channel.

  • Preparation:

    • Prepare a Blank Matrix sample (Plasma).[1]

    • Prepare a Zero Sample (Plasma + IS only). Spike IS at the working concentration (e.g., 500 ng/mL).

  • LC-MS/MS Analysis:

    • Inject the Blank.[2] Verify no interference at the Analyte transition (m/z 586.2 → 568.2).

    • Inject the Zero Sample (n=6).

    • Monitor the Analyte transition.

  • Calculation:

    • Calculate the area response in the Analyte channel for the Zero Sample.

    • Acceptance Criteria: The interference area must be < 20% of the LLOQ (Lower Limit of Quantification) area of Montelukast.

    • Note: If the CoA claims >99.5% Isotopic Purity, this test typically passes easily. If purity is <98%, you may fail LLOQ requirements.

Handling & Stability (The "Light" Factor)

Montelukast is notoriously unstable when exposed to light, undergoing cis-trans isomerization.

  • Storage: Store powder at -20°C in amber glass vials.

  • Processing: Perform all extractions under monochromatic (yellow) light or low-light conditions.

  • Dissolution: Dissolve the sodium salt in Methanol or DMSO. Avoid acidic aqueous solutions for stock storage, as the acid form is less soluble and less stable.

Workflow: From CoA to Validated Method

Use this decision tree to evaluate if a specific lot of Montelukast-d6 is suitable for your study.

CoADecision Start Review Montelukast-d6 CoA CheckIso Isotopic Purity > 99%? Start->CheckIso CheckChem Chemical Purity > 98%? CheckIso->CheckChem Yes Reject REJECT / Contact Vendor CheckIso->Reject No (<98% risk) CheckLight Appearance: White? CheckChem->CheckLight Yes CheckChem->Reject No CheckLight->Reject No (Yellow = Degraded) Proceed Proceed to Bench Test CheckLight->Proceed Yes ExpCheck Run 'Zero-Blank' Test Proceed->ExpCheck CalcLLOQ Interference < 20% LLOQ? ExpCheck->CalcLLOQ CalcLLOQ->Reject No (High Cross-talk) Approve APPROVE for Validation CalcLLOQ->Approve Yes

Caption: Figure 2. Quality Assurance workflow for qualifying a new lot of Montelukast-d6 internal standard.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[3] Retrieved from [Link]

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews 59.1 (2007): 59-96. (Discusses Montelukast light sensitivity).[3][4]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry 75.13 (2003): 3019-3030.

Sources

A Senior Application Scientist's Comparative Guide to Deuterium Exchange in Montelukast-d6 Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Accuracy in Bioanalysis

In the landscape of pharmaceutical development, the precise quantification of a drug in biological matrices is a cornerstone of pharmacokinetic (PK) and bioequivalence (BE) studies. These studies inform dosing regimens, safety profiles, and ultimately, the therapeutic efficacy of a drug. For liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like Montelukast-d6, is considered the gold standard.[1] This preference is rooted in the ability of a SIL-IS to mimic the analyte of interest during sample extraction and ionization, thereby compensating for matrix effects and improving the accuracy and precision of the method.[2][3]

Montelukast, a leukotriene receptor antagonist, is widely prescribed for the maintenance treatment of asthma and allergic rhinitis.[4][5] Accurate measurement of its concentration in plasma is critical for clinical trials and therapeutic drug monitoring. Montelukast-d6, where six hydrogen atoms are replaced by deuterium, is commonly used as an internal standard in its bioanalysis.[6][7] However, a potential pitfall that can compromise the integrity of this "gold standard" approach is the phenomenon of deuterium exchange.

This guide provides an in-depth technical comparison of the impact of deuterium exchange on the quantification accuracy of Montelukast. We will explore the underlying chemical principles, present a framework for experimental validation, and offer actionable strategies to ensure the generation of robust and reliable bioanalytical data.

The Hidden Variable: Understanding Deuterium Exchange

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than its lighter counterpart.[] This "kinetic isotope effect" is the very reason deuterated compounds can exhibit increased metabolic stability.[][9] However, not all deuterium labels are created equal. Deuterium atoms attached to certain functional groups or in specific chemical environments can be susceptible to exchange with protons (hydrogen atoms) from the surrounding solvent or matrix.[10] This "back-exchange" can lead to a gradual loss of the isotopic label from the internal standard, resulting in a shift in its mass-to-charge ratio (m/z) and, consequently, an underestimation of the analyte concentration.[11]

The rate and extent of deuterium exchange are influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze the exchange of labile protons.[12][13][14]

  • Temperature: Higher temperatures can provide the necessary activation energy for the exchange reaction to occur.[13][14][15]

  • Matrix Components: Enzymes and other components within biological matrices like plasma can potentially facilitate deuterium exchange.[13][14]

  • Location of Deuteration: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly prone to exchange.[16] While deuterium on carbon is generally more stable, the chemical environment can influence its lability.[17]

For Montelukast, a complex molecule with multiple functional groups including a carboxylic acid, a quinoline ring, and a sulfide linkage, the stability of the deuterium labels in Montelukast-d6 is a critical consideration.[4][18]

Experimental Design: A Self-Validating Protocol to Assess Deuterium Exchange

To rigorously evaluate the potential for deuterium exchange in Montelukast-d6 and its impact on quantification, a series of well-controlled experiments are essential. This protocol is designed to be a self-validating system, providing clear and defensible data.

Objective:

To compare the quantification accuracy of Montelukast using Montelukast-d6 (potentially subject to exchange) versus a stable, non-deuterated analog internal standard (e.g., a ¹³C-labeled Montelukast or a structurally similar but chromatographically resolved compound) under various stress conditions.

Materials:
  • Montelukast reference standard

  • Montelukast-d6 internal standard

  • Stable alternative internal standard (IS-Alt)

  • Human plasma (pooled)

  • LC-MS/MS system

  • Standard laboratory reagents and equipment

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_start Spike Plasma with Montelukast (Low, Mid, High QC levels) split Split into Two Sets prep_start->split spike_d6 Spike with Montelukast-d6 split->spike_d6 Set 1 spike_alt Spike with IS-Alt split->spike_alt Set 2 stress_conditions Incubate Aliquots at: - Room Temp (24h) - 37°C (24h) - Acidic pH (pH 3) - Basic pH (pH 9) spike_d6->stress_conditions spike_alt->stress_conditions extraction Protein Precipitation & Sample Extraction stress_conditions->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantify Montelukast Concentration lcms->quant compare Compare Accuracy & Precision between d6 and IS-Alt Sets quant->compare

Sources

A Comparative Guide to Purity Verification of Montelukast-d6 Sodium: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of analytical standards is paramount. This is particularly true for isotopically labeled compounds such as Montelukast-d6 sodium, which serve as critical internal standards in bioanalytical studies. An inaccurate purity assessment of this internal standard can cascade into significant errors in pharmacokinetic and metabolic profiling. While traditional chromatographic methods have long been the workhorse for purity determination, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary method offering distinct advantages.

This guide provides an in-depth technical comparison of qNMR analysis with established chromatographic methods for the purity verification of Montelukast-d6 sodium. It is designed to offer not just a protocol, but a comprehensive understanding of the causality behind the experimental choices, ensuring scientific integrity and robust, self-validating results.

The Principle of Absolute Quantification: Why qNMR Excels

Quantitative NMR stands apart from conventional techniques because it is a primary ratio method of measurement.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] This fundamental principle allows for the direct and accurate quantification of a substance without the need for a specific reference standard of the analyte itself.[3] Instead, a certified internal standard of known purity and concentration is used to determine the absolute purity of the target molecule.[2]

This intrinsic quantifiability circumvents the limitations of chromatographic methods like High-Performance Liquid Chromatography (HPLC), where the response factor of an impurity can differ significantly from that of the active pharmaceutical ingredient (API), potentially leading to an under- or overestimation of purity.[4] Furthermore, qNMR can detect and quantify impurities that may not possess a chromophore and would thus be invisible to UV detectors commonly used in HPLC.[4]

Experimental Workflow: qNMR Purity Determination of Montelukast-d6 Sodium

The following protocol outlines a robust method for the purity determination of Montelukast-d6 sodium using ¹H qNMR. The causality behind each step is explained to provide a deeper understanding of the experimental design.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing (Analyte & Internal Standard) B Dissolution in Deuterated Solvent A->B Transfer to vial C Homogenization B->C Vortex mixing D Spectrometer Setup (Shim, Lock, Tune) C->D Transfer to NMR tube E Set qNMR Parameters (Pulse angle, Relaxation delay) D->E Optimization F Data Acquisition E->F Initiate Scans G Fourier Transform F->G H Phase & Baseline Correction G->H Manual Correction I Signal Integration H->I Select non-overlapping signals J Purity Calculation I->J Apply qNMR Equation

Sources

Safety Operating Guide

Montelukast-d6 Sodium Salt: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary

Montelukast-d6 Sodium Salt is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantitation. While it contains deuterium (

not radioactive

Immediate Action Required:

  • Prohibition: Do NOT dispose of via sanitary sewer (sink) or general trash.

  • Classification: Manage as Hazardous Pharmaceutical Waste .[1]

  • Primary Hazard: Severe eye damage (Category 1) and aquatic toxicity.

Part 1: Chemical Profile & Hazard Assessment

Effective disposal begins with accurate identification. Montelukast-d6 is chemically and toxicologically equivalent to its non-labeled parent, Montelukast Sodium.

Substance Identification
ParameterDetail
Compound Name Montelukast-d6 Sodium Salt
CAS Number 151767-02-1 (Parent) / Specific labeled CAS varies by manufacturer
Nature Deuterated Internal Standard (Stable Isotope)
Molecular Formula

Physical State Solid (White to off-white powder), Hygroscopic
Hazard Classification (GHS)
  • Signal Word: DANGER

  • Eye Irritation: Category 1 (Causes serious eye damage).

  • Environmental: Chronic Aquatic Toxicity (Avoid release to environment).

Critical Distinction: Deuterated compounds are stable isotopes. They do not emit radiation. Do not place in radioactive waste streams unless mixed with other radiolabels (e.g.,


C or 

H).

Part 2: Operational Disposal Protocol

This protocol utilizes a Self-Validating System . Before moving to the next step, the operator must verify the condition of the waste to ensure downstream compatibility.

Workflow Diagram

The following logic flow dictates the decision-making process for disposal.

DisposalWorkflowStartWaste Generation(Montelukast-d6)CheckStateDECISION: Physical State?Start->CheckStateSolidWasteSolid Waste(Powder, Vials, PPE)CheckState->SolidWasteSolidLiquidWasteLiquid Waste(Stock Solutions, HPLC Effluent)CheckState->LiquidWasteLiquidBaggingDouble Bag inchem-resistant polyethyleneSolidWaste->BaggingSolidBinContainer: HazardousSolid Waste DrumBagging->SolidBinLabelingLabeling:'Hazardous Waste - Toxic/Irritant'SolidBin->LabelingSolventCheckVALIDATION: Solvent Type?(Halogenated vs Non-Halogenated)LiquidWaste->SolventCheckHaloStreamStream A:Halogenated WasteSolventCheck->HaloStreamContains DCM/ChloroformNonHaloStreamStream B:Non-Halogenated WasteSolventCheck->NonHaloStreamMeOH/Acetonitrile/WaterHaloStream->LabelingNonHaloStream->LabelingFinalDisposalFinal Disposal:High-Temp IncinerationLabeling->FinalDisposal

Figure 1: Decision tree for the segregation and disposal of Montelukast-d6 waste streams.

Solid Waste Procedures

Applicability: Expired pure standard, empty vials with residue, contaminated gloves/weigh boats.

  • Containment: Place items immediately into a clear polyethylene bag (minimum 2 mil thickness).

  • Segregation: Do not mix with "Sharps" unless the vial is broken.

  • Validation Step: Visually inspect the bag for punctures. If punctured, double bag.

  • Disposal: Transfer to the laboratory's Solid Hazardous Waste Drum .

Liquid Waste Procedures

Applicability: Unused stock solutions (e.g., in Methanol), HPLC effluent.

  • Solvent Identification: Determine the primary solvent carrier.

    • Scenario A (HPLC Effluent): Usually Acetonitrile/Water or Methanol/Water.

    • Scenario B (Extraction): May contain Dichloromethane (DCM).

  • Segregation:

    • Non-Halogenated Stream: If solvent is MeOH, ACN, or Water.

    • Halogenated Stream: If solvent contains >2% Chloroform, DCM, etc.

  • Validation Step: Check pH.[2] Montelukast is stable but solubility is pH-dependent. Ensure the waste container is compatible with the solvent pH (usually neutral to slightly acidic for HPLC).

  • Disposal: Pour into the appropriate safety carboy. Cap immediately.

Part 3: Spill Management (Immediate Response)

In the event of a spill, the risk of particulate inhalation and eye contact is the primary concern.

Spill Protocol
StepActionRationale
1. PPE Up Don Safety Goggles (ANSI Z87.1), Nitrile Gloves, Lab Coat.Prevent eye damage (Category 1 hazard).
2. Contain Cover spill with absorbent pads.Prevent spread to floor drains.
3. Cleanup (Solid) Use a HEPA Vacuum or wet-wipe method.Do not dry sweep. This generates dust aerosols which are inhalation hazards.
4. Cleanup (Liquid) Absorb with vermiculite or chem-pads.Immobilize the liquid for solid disposal.
5. Decontaminate Wipe surface with 70% Ethanol or Methanol.Solubilizes remaining hydrophobic residues.

Part 4: Regulatory Compliance & Grounding

This guide aligns with the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , which is the gold standard for pharmaceutical waste, even in research settings.

Key Regulatory Codes
  • RCRA Status: Montelukast is not P-listed or U-listed, but it exhibits characteristics of toxicity and must be managed as non-creditable hazardous waste [1].

  • Sewering Ban: Under 40 CFR § 266.505, healthcare facilities and labs operating under Subpart P are prohibited from discharging hazardous waste pharmaceuticals to the sewer [2].[1]

  • Empty Containers: Vials are considered "RCRA Empty" only if all wastes have been removed that can be removed. However, for high-potency or irritant drugs, best practice is to dispose of the vial as hazardous waste rather than triple-rinsing [3].

Incineration

The ultimate fate of this waste stream must be High-Temperature Incineration . This ensures the complete destruction of the quinoline backbone and the deuterated side chains, preventing environmental accumulation [4].

References

  • United States Environmental Protection Agency (EPA). (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1][3] Retrieved from [Link]

  • Code of Federal Regulations. 40 CFR § 266.505 - Prohibition of sewering hazardous waste pharmaceuticals. Retrieved from [Link][4][5][6]

  • Stericycle. (2020). The EPA Final Rule on Hazardous Waste Pharmaceuticals. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.